Deracoxib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Determining the Isotopic Purity of Deracoxib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Deracoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib. While specific batch-to-batch isotopic purity values for commercially available this compound are proprietary and not publicly available, this document outlines the standard experimental protocols employed for such characterization. Furthermore, it details the mechanism of action of Deracoxib and presents relevant diagrams to illustrate experimental workflows and signaling pathways.
Introduction to Deracoxib and its Deuterated Analog
Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation associated with osteoarthritis, as well as postoperative orthopedic and dental pain in dogs.[1][2] By selectively inhibiting COX-2, Deracoxib reduces the production of prostaglandins involved in the inflammatory cascade, while sparing the COX-1 isoform responsible for maintaining the gastric mucosa and renal blood flow, thus potentially reducing the risk of certain side effects associated with non-selective NSAIDs.[1][3]
This compound is a stable isotope-labeled version of Deracoxib, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry. The precise isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of such studies.
Isotopic Purity Data of this compound
The isotopic purity of a deuterated compound refers to the percentage of the substance that contains the desired number of deuterium atoms. It is a crucial quality attribute for deuterated standards. While specific certificates of analysis for this compound are not publicly accessible, the following table summarizes the typical specifications for high-quality deuterated compounds used in pharmaceutical research.
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Purity | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |
| Deuterium Incorporation | ≥ 99% for d4 species | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC, LC-MS |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum of a deuterated compound, the relative abundance of the desired deuterated species (d4) can be compared to the unlabeled (d0) and partially deuterated (d1, d2, d3) species.
Instrumentation: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, coupled with a liquid chromatography (LC) system are typically employed.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation: The sample is injected into an LC system to separate this compound from any potential impurities. A C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in full scan mode to acquire the mass spectrum of the eluting this compound peak.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopic species of Deracoxib.
-
The theoretical m/z values for Deracoxib (d0) and this compound are calculated.
-
The relative intensity of the peak corresponding to the [M+H]+ ion of this compound is compared to the intensities of the [M+H]+ ions of the d0, d1, d2, and d3 species.
-
The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms the incorporation of deuterium. The isotopic purity can also be estimated by comparing the integration of the remaining proton signals to a known internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A known amount of an internal standard with a distinct NMR signal may be added for quantitative analysis.
-
¹H NMR Spectrum Acquisition: The ¹H NMR spectrum is acquired.
-
Data Analysis:
-
The absence or significant reduction of proton signals at the expected positions on the phenyl ring confirms deuteration.
-
The integration of the remaining proton signals is compared to the integration of the signal from the internal standard to determine the concentration of any residual non-deuterated Deracoxib.
-
This allows for the calculation of the chemical purity and provides a semi-quantitative measure of isotopic enrichment.
-
Mandatory Visualizations
Deracoxib Mechanism of Action: COX-2 Inhibition
Deracoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Deracoxib's selective inhibition of the COX-2 enzyme.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using LC-MS.
Caption: Workflow for LC-MS based isotopic purity analysis.
References
Deracoxib-d4's Mechanism of Action as a Selective COX-2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, with a focus on its high selectivity for the cyclooxygenase-2 (COX-2) enzyme. While this document centers on Deracoxib, it also addresses Deracoxib-d4, a deuterated isotopologue. It is critical to note that this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry, enabling precise quantification of Deracoxib in biological samples. The deuteration is not intended to alter the pharmacological activity, and thus, the mechanism of action and inhibitory profile of this compound are presumed to be identical to that of Deracoxib. This guide will detail the molecular interactions, summarize key quantitative data on enzyme inhibition, and provide an overview of the experimental protocols used to determine these properties.
Introduction: The Role of Cyclooxygenase in Inflammation
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of pain, fever, and inflammation.
The therapeutic goal of NSAIDs is to reduce inflammation and pain by inhibiting COX-2, while minimizing the adverse effects associated with the inhibition of COX-1's protective functions.
Deracoxib: A Selective COX-2 Inhibitor
Deracoxib is a diaryl-substituted pyrazole derivative that belongs to the coxib class of NSAIDs.[1] Its chemical structure allows it to selectively bind to and inhibit the COX-2 enzyme. This selectivity is attributed to structural differences in the active sites of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The bulkier structure of coxib drugs, like Deracoxib, allows them to fit into the active site and side pocket of COX-2, leading to potent inhibition. Conversely, their size sterically hinders their entry into the narrower active site of the COX-1 enzyme. This selective inhibition of COX-2 is the cornerstone of Deracoxib's anti-inflammatory and analgesic effects, with a reduced risk of the gastrointestinal side effects often seen with non-selective NSAIDs.
Signaling Pathway of COX-2 Inhibition by Deracoxib
The following diagram illustrates the simplified signaling pathway leading to inflammation and how Deracoxib intervenes.
Quantitative Analysis of Deracoxib's COX-2 Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme isoform. The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides a selectivity index. A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Assay System |
| Deracoxib | 9.99 | 0.203 | 48.5 | Canine in vitro whole blood assay[2] |
| Robenacoxib | 10.8 | 0.079 | 128.8 | Canine in vitro whole blood assay[2] |
As previously stated, specific inhibitory data for this compound is not available in the scientific literature. It is assumed that its IC50 values and selectivity ratio are comparable to those of Deracoxib.
Experimental Protocols for Determining COX Inhibition
The in vitro whole blood assay is a widely accepted method for evaluating the inhibitory activity and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Canine In Vitro Whole Blood Assay
Objective: To determine the IC50 values of a test compound (e.g., Deracoxib) for the inhibition of COX-1 and COX-2 in canine whole blood.
Principle:
-
COX-1 Activity: Measured by the synthesis of thromboxane B2 (TxB2) in whole blood allowed to clot. During clotting, platelets are activated and produce TxB2 via the COX-1 pathway.
-
COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.
Methodology:
-
Blood Collection: Fresh whole blood is collected from healthy dogs into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).
-
Compound Incubation: The test compound (Deracoxib) is dissolved in a suitable solvent (e.g., DMSO) and added to aliquots of whole blood at various concentrations. A vehicle control (solvent only) is also included.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Blood samples without anticoagulant are incubated at 37°C for a defined period (e.g., 1 hour) to allow for clotting and subsequent TxB2 production.
-
The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.
-
Serum is separated by centrifugation.
-
TxB2 levels in the serum are quantified using a validated immunoassay (e.g., ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Blood samples with anticoagulant are incubated with a COX-2 inducing agent, typically lipopolysaccharide (LPS), at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and PGE2 synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a validated immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
The percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the canine in vitro whole blood assay.
References
The Critical Role of Deracoxib-d4 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Deracoxib-d4 as an internal standard in pharmacokinetic (PK) studies of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class. While specific public data on the application of this compound is limited, this document outlines a comprehensive, representative methodology based on established principles of bioanalytical method development and validation using stable isotope-labeled internal standards.
Introduction to Deracoxib and the Need for a Robust Internal Standard
Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) is paramount for determining optimal dosing regimens and ensuring safety and efficacy.
Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices, typically plasma. The gold standard for such bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The accuracy of this technique is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Deracoxib, serves as an ideal internal standard. It is chemically identical to Deracoxib but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the parent drug during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.
Experimental Protocol: A Representative Bioanalytical LC-MS/MS Method
The following protocol describes a typical validated LC-MS/MS method for the quantification of Deracoxib in plasma using this compound as an internal standard.
2.1. Materials and Reagents
-
Deracoxib analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control biological matrix (e.g., dog plasma)
2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (e.g., at 500 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (hypothetical):
-
Deracoxib: Q1/Q3 (e.g., m/z 398.1 -> 199.1)
-
This compound: Q1/Q3 (e.g., m/z 402.1 -> 203.1)
-
-
Data Presentation: Method Validation and Pharmacokinetic Parameters
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables present representative data from such a validation, followed by a summary of pharmacokinetic parameters from a hypothetical study.
Table 1: Calibration Curve for Deracoxib in Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 1.02 | 102.0 | 5.8 |
| 2.5 | 2.45 | 98.0 | 4.2 |
| 5.0 | 5.10 | 102.0 | 3.5 |
| 10 | 9.85 | 98.5 | 2.1 |
| 50 | 50.5 | 101.0 | 1.8 |
| 100 | 99.2 | 99.2 | 2.5 |
| 500 | 498.5 | 99.7 | 1.5 |
| 1000 | 1005 | 100.5 | 1.9 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 6.5 | 7.2 |
| Low | 3.0 | 2.95 | 98.3 | 4.8 | 5.5 |
| Mid | 75 | 76.2 | 101.6 | 2.9 | 3.8 |
| High | 750 | 745.5 | 99.4 | 2.1 | 3.1 |
Table 3: Representative Pharmacokinetic Parameters of Deracoxib Following Oral Administration in Dogs (2 mg/kg)
| Parameter | Unit | Mean Value | Standard Deviation |
| Cmax | ng/mL | 850 | 150 |
| Tmax | h | 2.5 | 0.8 |
| AUC(0-t) | ngh/mL | 6500 | 1200 |
| AUC(0-inf) | ngh/mL | 6800 | 1350 |
| t1/2 | h | 8.5 | 1.5 |
| CL/F | L/h/kg | 0.29 | 0.06 |
| Vd/F | L/kg | 3.5 | 0.7 |
Visualizations: Workflows and Pathways
4.1. Experimental Workflow
A typical workflow for the preparation and analysis of plasma samples for pharmacokinetic studies.
4.2. Deracoxib's Mechanism of Action: COX-2 Inhibition Pathway
Simplified signaling pathway illustrating Deracoxib's inhibition of the COX-2 enzyme.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for pharmacokinetic studies of Deracoxib. Its stable isotope-labeled nature ensures the highest degree of accuracy in quantification by LC-MS/MS. The methodologies and data presented in this guide, while representative, provide a solid framework for researchers and drug development professionals to design and execute rigorous pharmacokinetic evaluations of Deracoxib, ultimately contributing to its safe and effective therapeutic use.
An In-Depth Technical Guide to the Synthesis of Deuterium-Labeled Deracoxib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for deuterium-labeled Deracoxib, specifically Deracoxib-d4. The inclusion of deuterium, a stable isotope of hydrogen, in drug molecules can significantly alter their pharmacokinetic profiles, often leading to improved metabolic stability and an enhanced therapeutic window. This document details the proposed synthetic routes, experimental methodologies, and available quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to Deuterium-Labeled Deracoxib
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is primarily used in veterinary medicine to manage pain and inflammation. The deuterium-labeled version, this compound, incorporates four deuterium atoms on the phenylsulfonamide ring. This specific labeling is intended to slow down oxidative metabolism at this site, potentially leading to a longer half-life and altered pharmacokinetic properties compared to the non-labeled parent drug.
The IUPAC name for this compound is 2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide, and its Chemical Abstracts Service (CAS) number is 1794780-24-7.
Proposed Synthesis Pathway for this compound
The synthesis of this compound can be logically divided into two key stages:
-
Stage 1: Synthesis of the Deuterated Precursor: The preparation of the key deuterated intermediate, 4-aminobenzenesulfonamide-d4.
-
Stage 2: Assembly of the Final Molecule: The conversion of the deuterated intermediate into this compound through a series of reactions analogous to the synthesis of the non-labeled drug.
The overall proposed synthetic pathway is illustrated below:
Caption: Proposed multi-stage synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key steps in the synthesis of this compound. The procedures are based on established methods for the synthesis of the non-deuterated analogue and general techniques for deuterium labeling.
Stage 1: Synthesis of 4-Aminobenzenesulfonamide-d4
Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange of 4-Aminobenzenesulfonamide
-
Reactants:
-
4-Aminobenzenesulfonamide
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Transition metal catalyst (e.g., Ru/C, Pd/C, or an Iridium complex)
-
-
Procedure:
-
In a pressure vessel, a mixture of 4-aminobenzenesulfonamide and the chosen catalyst (e.g., 5 mol%) in D₂O is prepared.
-
The vessel is sealed and heated to a specified temperature (typically between 100-150 °C) with stirring for a prolonged period (24-72 hours) to allow for efficient H-D exchange.
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of celite.
-
The D₂O is removed under reduced pressure.
-
The resulting solid, 4-aminobenzenesulfonamide-d4, is then washed with a small amount of cold water and dried under vacuum.
-
-
Expected Outcome:
-
High isotopic enrichment of deuterium on the aromatic ring. The efficiency of the exchange will depend on the catalyst, temperature, and reaction time.
-
Quantitative Data (Estimated)
| Parameter | Value |
| Yield | > 90% |
| Isotopic Purity | > 95% (d4 species) |
| Appearance | White to off-white solid |
Stage 2: Assembly of this compound
The following steps are based on the synthesis of non-deuterated Deracoxib as described in Chinese patent CN107686465B, adapted for the deuterated precursor.
3.2.1. Synthesis of p-Sulfonamidophenylhydrazine-d4 Hydrochloride
This two-step, one-pot procedure converts the deuterated aminobenzenesulfonamide into the corresponding hydrazine derivative.
Caption: Workflow for the synthesis of the deuterated hydrazine intermediate.
Experimental Protocol:
-
Reactants:
-
4-Aminobenzenesulfonamide-d4
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
-
Procedure:
-
4-Aminobenzenesulfonamide-d4 is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of sodium sulfite in water is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the sodium sulfite solution.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
Concentrated hydrochloric acid is added, and the mixture is heated to facilitate the reduction and precipitation of the hydrazine hydrochloride salt.
-
The mixture is cooled, and the solid product, p-sulfonamidophenylhydrazine-d4 hydrochloride, is collected by filtration, washed with cold water, and dried.
-
Quantitative Data (Estimated)
| Parameter | Value |
| Yield | 70-80% |
| Appearance | White to pale yellow crystalline solid |
3.2.2. Synthesis of this compound
This final step involves the condensation of the deuterated hydrazine with a diketone intermediate to form the pyrazole ring of Deracoxib.
Experimental Protocol:
-
Reactants:
-
p-Sulfonamidophenylhydrazine-d4 hydrochloride
-
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione
-
Ethanol
-
-
Procedure:
-
A mixture of p-sulfonamidophenylhydrazine-d4 hydrochloride and 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione is suspended in ethanol.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.
-
The solid is collected by filtration, washed with a mixture of ethanol and water, and then dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Quantitative Data (Estimated)
| Parameter | Value |
| Yield | 85-95% |
| Isotopic Purity | Maintained from precursor |
| Chemical Purity | > 98% (after recrystallization) |
| Appearance | Off-white to pale yellow powder |
Summary of Quantitative Data
The following table summarizes the estimated quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Estimated Yield | Estimated Isotopic Purity |
| 1. Deuteration | 4-Aminobenzenesulfonamide | 4-Aminobenzenesulfonamide-d4 | > 90% | > 95% (d4) |
| 2. Hydrazine Formation | 4-Aminobenzenesulfonamide-d4 | p-Sulfonamidophenylhydrazine-d4 | 70-80% | Maintained |
| 3. Condensation | p-Sulfonamidophenylhydrazine-d4 | This compound | 85-95% | Maintained |
Conclusion
The synthesis of deuterium-labeled Deracoxib (this compound) is a feasible process that leverages established synthetic methodologies for both the non-deuterated parent compound and general techniques for deuterium labeling of aromatic systems. The key to a successful synthesis lies in the efficient and highly selective deuteration of the 4-aminobenzenesulfonamide precursor. The subsequent steps of diazotization, reduction, and condensation are expected to proceed with good yields, similar to those reported for the non-deuterated synthesis. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this and other related deuterated compounds for further investigation.
Commercial Suppliers and Technical Guide for High-Purity Deracoxib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Deracoxib-d4, along with essential technical information for its application in research and development. This compound, a deuterated analog of the selective COX-2 inhibitor Deracoxib, serves as an invaluable internal standard for pharmacokinetic and metabolic studies.
Commercial Availability of this compound
Below is a summary of identified commercial suppliers for this compound:
| Supplier | Product Name | Catalog Number (Example) | CAS Number | Molecular Formula | Notes |
| Toronto Research Chemicals (TRC) | This compound | D281922 | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Available through LGC Standards. |
| MedChemExpress (MCE) | This compound | HY-17509S | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Labeled as a deuterium-labeled Deracoxib. |
| Pharmaffiliates | This compound | Not specified | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Listed as a pharmaceutical standard. |
| Simson Pharma Limited | This compound | Not specified | 1794780-24-7 | C₁₇H₁₀D₄F₃N₃O₃S | Accompanied by a Certificate of Analysis. |
Quality and Purity Specifications
The purity of this compound is a critical parameter for its use as an internal standard. A typical Certificate of Analysis will include the following information:
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC, LC-MS |
| Isotopic Purity (Deuterium Incorporation) | ≥99% (d₄) | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Visual Inspection |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Deracoxib in biological matrices using this compound as an internal standard. This method is adapted from established high-performance liquid chromatography (HPLC) procedures for Deracoxib.[1]
Objective: To determine the concentration of Deracoxib in plasma samples using HPLC with UV detection.
Materials:
-
Deracoxib analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Plasma samples
Instrumentation:
-
HPLC system with UV detector
-
Atlantis C18 column (or equivalent)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Deracoxib in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add 200 µL of isopropyl alcohol and 400 µL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of 10 mM potassium phosphate (pH 4.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column: Atlantis C18.
-
Detection: UV at 252 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Deracoxib to this compound against the concentration of the Deracoxib standards.
-
Determine the concentration of Deracoxib in the plasma samples from the calibration curve.
-
Visualizations
The following diagrams illustrate the signaling pathway of Deracoxib and a typical experimental workflow for its analysis.
References
Understanding the Certificate of Analysis for Deracoxib-d4: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Deracoxib-d4 is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of analytical studies. This guide offers an in-depth explanation of the data and methodologies typically presented in a CoA for this compound.
This compound is the deuterium-labeled version of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[1] Deuterated standards are crucial for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve as internal standards to correct for variations during sample preparation and analysis.
Core Data Presentation
A typical Certificate of Analysis for this compound will present key quantitative data in a structured format. The following tables summarize the essential information commonly found.
Table 1: Compound Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | 2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide[2] |
| Molecular Formula | C₁₇H₁₀D₄F₃N₃O₃S |
| Molecular Weight | 401.4 g/mol [2] |
| Monoisotopic Mass | 401.09590396 Da[2] |
| CAS Number | 1794780-24-7[2] |
| Appearance | Light yellow to yellow solid[3] |
| Solubility | Soluble in DMSO[4] |
Table 2: Purity and Impurity Profile
| Analysis | Method | Result |
| Purity | LCMS | 99.65%[3] |
| Purity | HPLC | ≥98%[4] |
| Isotopic Purity (d4) | Mass Spectrometry | ≥99% |
| Residual Solvents | GC-MS | Complies with specifications |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
The quantitative data presented in a CoA is backed by rigorous experimental protocols. Below are detailed methodologies for the key analytical techniques used.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Atlantis C18) is commonly used.[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 4.5) and an organic solvent like acetonitrile.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where Deracoxib has significant absorbance, such as 252 nm.[5]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for confirming the identity and assessing the purity of isotopically labeled compounds.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis: The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the this compound molecular ion.
-
Procedure: Similar to HPLC, a solution of the sample is injected. The mass spectrometer confirms the presence of the correct molecular weight for this compound, verifying its identity. The purity is determined by comparing the peak area of the target compound to the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming the identity and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum is used to identify the presence and environment of hydrogen atoms. In this compound, the absence of signals from the deuterated positions of the phenyl ring confirms successful labeling.
-
¹³C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR (Fluorine-19 NMR): Used to confirm the presence and environment of the fluorine atoms in the structure.
-
-
Procedure: A small amount of the sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectra are analyzed to ensure they are consistent with the expected structure of this compound.
Visualizing Key Information
Diagrams are powerful tools for visualizing complex information such as experimental workflows and chemical structures.
Caption: Logical workflow for the generation of a Certificate of Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H14F3N3O3S | CID 71315516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Deracoxib = 98 HPLC 169590-41-4 [sigmaaldrich.com]
- 5. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Deracoxib-d4 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Deracoxib-d4 in common organic solvents. Due to the limited availability of public data specifically for the deuterated form, this guide leverages available information for non-deuterated Deracoxib and combines it with established principles of how isotopic labeling can influence these physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.
Introduction to this compound
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The deuterated analog, this compound, is a stable, isotopically labeled version of the parent compound. Such labeling is frequently employed in pharmacokinetic and metabolic studies to trace the molecule's fate within a biological system. Understanding the solubility and stability of this compound in various organic solvents is critical for the preparation of stock solutions, formulation development, and ensuring the accuracy and reproducibility of experimental results.
Solubility of Deracoxib
The following table summarizes the known solubility of non-deuterated Deracoxib in several common organic solvents.
| Organic Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Ethanol | ~3 mg/mL |
Note: This data is for the non-deuterated form of Deracoxib and should be used as a guideline for this compound. Empirical determination of solubility for the specific batch of this compound is highly recommended.
Theoretical Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium does not significantly alter the key physicochemical properties that govern solubility, such as polarity, molecular volume, and the capacity for hydrogen bonding. Therefore, the solubility of this compound is expected to be very close to that of Deracoxib. Minor differences, if any, are generally considered to be within the range of experimental variability.
Stability of this compound
The stability of a compound refers to its ability to resist chemical degradation under various conditions. For isotopically labeled compounds like this compound, understanding stability is crucial for ensuring the integrity of the label and the overall molecule.
General Stability Profile
Non-deuterated Deracoxib is reported to be stable for at least two years when stored as a solid at -20°C. When dissolved in an organic solvent such as DMSO or DMF, it is recommended to prepare fresh solutions or store them at -20°C for short periods.
The Kinetic Isotope Effect and Enhanced Stability
A key consideration for the stability of deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond as the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[1][2][3][4][5]
This phenomenon can lead to enhanced metabolic stability of deuterated drugs in vivo, as enzymatic degradation pathways that involve C-H bond cleavage are slowed.[6][][8] While this is a significant factor in biological systems, the KIE can also contribute to increased stability in solution, particularly if the degradation pathway involves the cleavage of one of the deuterated bonds. Therefore, it is plausible that this compound may exhibit slightly enhanced stability compared to its non-deuterated counterpart under certain conditions.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and optimized for specific experimental needs.
Solubility Determination
4.1.1. Kinetic Solubility Assay
This method provides a rapid assessment of solubility and is suitable for high-throughput screening.[9][10][11][12]
-
Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with the desired organic solvent.
-
Add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
4.1.2. Thermodynamic (Shake-Flask) Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[13][14][15][16]
-
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Stability Assessment
4.2.1. Solution Stability Study
-
Objective: To determine the stability of this compound in a specific solvent over time and under different storage conditions.
-
Methodology:
-
Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C) and protect from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by HPLC.
-
Compare the peak area of the this compound peak to the initial time point (T=0) to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
-
4.2.2. Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[17][18][19][20][21][22] These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing.[17][18][19][20][21][22]
-
Objective: To accelerate the degradation of this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Methodology:
-
Acid/Base Hydrolysis: Treat a solution of this compound with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose a solid sample and a solution of this compound to UV and visible light according to ICH Q1B guidelines.[17]
-
At appropriate time points, neutralize the samples (if necessary) and analyze by a suitable method (e.g., LC-MS) to identify and quantify any degradation products.
-
Visualizations
Cyclooxygenase (COX) Signaling Pathway
Deracoxib is a selective COX-2 inhibitor. The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of this compound on COX-2.
Experimental Workflow for Solubility and Stability Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of the solubility and stability of a research compound like this compound.
Caption: A generalized workflow for determining the solubility and stability of a pharmaceutical compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound, primarily based on data from its non-deuterated analog and established scientific principles. While specific experimental data for this compound is limited, the provided protocols and theoretical considerations offer a robust framework for its handling and characterization in a research and development setting. For critical applications, it is imperative to empirically determine the solubility and stability of the specific batch of this compound being used.
References
- 1. youtube.com [youtube.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. snscourseware.org [snscourseware.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the use of deuterated internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an in-depth exploration of the regulatory guidelines governing their use, complete with quantitative data summaries, detailed experimental protocols, and visual workflows to ensure compliance and scientific rigor.
The selection and proper use of an internal standard are critical for compensating for the variability inherent in the analytical process, from sample extraction to instrumental analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure the quality and consistency of bioanalytical data. The ICH M10 guideline on bioanalytical method validation is a pivotal document that harmonizes the expectations of these agencies.[1][2][3][4]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis.[5][6] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample processing and analysis, thus providing the most accurate correction for potential variabilities.[5][6]
Core Principles and Regulatory Expectations
The fundamental principle behind using a deuterated internal standard is to have a compound that experiences the same analytical variations as the analyte, thereby ensuring that the ratio of their responses remains constant. Regulatory guidelines emphasize the need for a well-characterized and suitable internal standard to be added to all calibration standards, quality control (QC) samples, and study samples.[1]
Selection and Characterization of Deuterated Internal Standards
The ideal deuterated internal standard should meet several criteria:
-
High Isotopic Purity: To prevent interference from the unlabeled analyte.
-
No Isotopic Exchange: The deuterium atoms should not exchange with protons from the surrounding environment under the analytical conditions.[6]
-
Co-elution (for LC-MS): The IS should ideally co-elute with the analyte to effectively compensate for matrix effects.[7]
-
Structural Similarity: A stable isotope-labeled version of the analyte is the preferred choice.[6]
The certificate of analysis for the deuterated internal standard should be available and provide information on its purity and isotopic distribution.
Quantitative Acceptance Criteria
Regulatory guidelines provide specific quantitative criteria for various validation parameters that are directly or indirectly related to the performance of the internal standard. These are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Regulatory Guidance |
| Internal Standard Response Variability | The coefficient of variation (%CV) of the IS response should be within a defined limit (e.g., <15-20%) across all calibration standards and QCs in an analytical run. Incurred sample IS responses should be within 50-150% of the mean IS response of the calibration standards and QCs.[5] | FDA, ICH M10 |
| Selectivity | In blank samples, the response at the retention time of the analyte and IS should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[8] | ICH M10 |
| Precision | The %CV of the back-calculated concentrations of calibration standards and QCs should not exceed 15% (20% at the LLOQ).[9] | ICH M10 |
| Accuracy | The mean accuracy of the back-calculated concentrations of calibration standards and QCs should be within ±15% of the nominal value (±20% at the LLOQ).[10] | ICH M10 |
| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of biological matrix.[11] | ICH M10 |
| Stability | The mean concentration of the analyte in stability samples should be within ±15% of the nominal concentration.[12][13] | ICH M10 |
Experimental Protocols
Detailed and well-documented experimental protocols are essential for a successful bioanalytical method validation. The following sections outline the methodologies for key experiments related to the use of deuterated internal standards.
Experimental Protocol for Evaluation of Internal Standard Response Variability
Objective: To assess the consistency of the internal standard response across an analytical run.
Procedure:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix.
-
Add a constant concentration of the deuterated internal standard to all calibration standards, QCs, and unknown study samples.
-
Process and analyze the samples according to the established bioanalytical method.
-
Record the peak area or height of the internal standard for each sample.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the internal standard response for the calibration standards and QCs.
-
For each unknown sample, compare its internal standard response to the mean response of the calibration standards and QCs.
Acceptance Criteria: The %CV of the IS response for calibrators and QCs should be within a pre-defined limit (e.g., ≤15%). The IS response of individual unknown samples should typically be within 50-150% of the mean IS response of the calibrators and QCs.[5]
Experimental Protocol for Assessment of Matrix Effects
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Procedure:
-
Obtain at least six different lots of the biological matrix from individual donors.
-
Prepare two sets of samples for each matrix lot at low and high analyte concentrations:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spiked): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix lot:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
Calculate the IS-normalized matrix factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Calculate the %CV of the IS-normalized matrix factor across all matrix lots.
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.[11]
Experimental Protocol for Internal Standard Stability Assessment
Objective: To evaluate the stability of the deuterated internal standard under various storage and processing conditions.
Procedure:
-
Prepare QC samples at low and high concentrations.
-
Subject the samples to the following stability tests:
-
Freeze-Thaw Stability: Freeze and thaw the samples for at least three cycles.
-
Short-Term (Bench-Top) Stability: Keep the samples at room temperature for a duration that reflects the expected sample handling time.[12]
-
Long-Term Stability: Store the samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.[12]
-
Processed Sample Stability: Store the extracted samples in the autosampler for the maximum anticipated run time.[13]
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the analyte in the stability samples and compare it to the nominal concentrations.
Acceptance Criteria: The mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.[12][13] It is generally not necessary to study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotope exchange occurs under the same conditions as the analyte stability was demonstrated.[10]
Visualizing Workflows and Logical Relationships
To further clarify the complex processes involved in the regulatory-compliant use of deuterated internal standards, the following diagrams have been generated using the DOT language.
This diagram illustrates the overall workflow for bioanalytical method validation, highlighting the central role of full validation which encompasses several key experiments where the performance of the deuterated internal standard is critical.
This decision tree provides a logical framework for troubleshooting and addressing excessive internal standard response variability, a common challenge in bioanalysis.
This workflow diagram visually outlines the steps involved in conducting a thorough matrix effect experiment, a critical component of bioanalytical method validation.
Conclusion
The use of deuterated internal standards is a regulatory expectation and a scientific necessity for robust bioanalytical methods. Adherence to the guidelines set forth by the FDA, EMA, and ICH is paramount for ensuring data integrity and the successful submission of drug development applications. By implementing rigorous validation protocols, carefully monitoring internal standard performance, and employing systematic troubleshooting strategies, researchers can confidently generate high-quality bioanalytical data that is both reliable and defensible. This guide serves as a comprehensive resource to navigate the complexities of these regulatory requirements and to foster best practices in the use of deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. | Semantic Scholar [semanticscholar.org]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Deracoxib-d4 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples containing Deracoxib-d4, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Deracoxib. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental procedures to guide researchers in developing robust and reliable bioanalytical methods.
Introduction to Deracoxib and Bioanalytical Challenges
Deracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to manage pain and inflammation. Accurate quantification of Deracoxib in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. As with many pharmaceuticals, the presence of complex biological matrices such as plasma necessitates an efficient sample preparation strategy to remove interfering substances like proteins and phospholipids. The choice of sample preparation technique significantly impacts the sensitivity, accuracy, and precision of subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide explores three prevalent sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent to denature and precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte of interest from the aqueous plasma matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A chromatographic method that uses a solid sorbent to selectively retain and elute the analyte, providing a high degree of sample cleanup.
This compound is the recommended internal standard for the quantitative analysis of Deracoxib, as its physical and chemical properties are nearly identical to the parent drug, ensuring similar behavior during sample processing and analysis.
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on various factors, including the desired level of sample cleanliness, throughput requirements, and the specific analytical challenges posed by the analyte and matrix. The following table summarizes the quantitative performance of the described techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 78% (for a highly protein-bound compound)[1] | >95% (average recovery) | >88% (for Celecoxib, a similar molecule) |
| Matrix Effect | Potential for significant ion suppression due to co-eluting phospholipids.[2] | Moderate, generally cleaner than PPT. | Minimal, provides the cleanest extracts. |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Simplicity | High | Moderate | Low (requires method development) |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol outlines a general procedure for protein precipitation using acetonitrile, a commonly used solvent for this purpose.[3][4][5]
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes or 96-well precipitation plates
-
Pipettors and tips
-
Vortex mixer
-
Centrifuge or vacuum manifold (for plates)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well precipitation plate.
-
Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio) to the plasma sample.[4][5]
-
Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Alternatively, if using a precipitation plate, apply a vacuum to draw the supernatant through the filter.
-
Carefully transfer the supernatant to a clean tube or a 96-well collection plate.
-
The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the extraction of Deracoxib from feline plasma.[6]
Materials:
-
Plasma sample containing this compound
-
Isopropyl alcohol, HPLC grade
-
Chloroform, HPLC grade
-
Microcentrifuge tubes
-
Pipettors and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 250 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of isopropyl alcohol and vortex briefly.
-
Add 1 mL of chloroform to the tube.
-
Cap the tube and vortex vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding the protein pellet at the interface.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure that can be adapted for this compound using a C18 SPE cartridge, based on methods for similar COX-2 inhibitors.
Materials:
-
Plasma sample containing this compound
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Pipettors and tips
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.
-
Loading: Load 250 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be included for further cleanup.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the analyte of interest by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial.
Visualizations
Deracoxib Mechanism of Action: COX-2 Inhibition Pathway
Caption: Deracoxib selectively inhibits the COX-2 enzyme.
General Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation techniques.
References
- 1. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deracoxib-d4 in Canine Pharmacokinetic Studies
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Deracoxib-d4 in canine pharmacokinetic (PK) studies. Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound, a stable isotope-labeled version of Deracoxib, is the preferred internal standard for bioanalytical quantification of Deracoxib in biological matrices, ensuring accuracy and precision in pharmacokinetic assessments.
These guidelines are intended for researchers, scientists, and drug development professionals engaged in veterinary pharmaceutical research.
Mechanism of Action
Deracoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[1] The COX-2 enzyme is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Unlike non-selective NSAIDs, Deracoxib has a lower affinity for the COX-1 enzyme at therapeutic doses, which is responsible for producing prostaglandins that protect the gastrointestinal mucosa and maintain renal blood flow. This selective inhibition of COX-2 is thought to reduce the risk of gastrointestinal side effects.
Pharmacokinetic Profile of Deracoxib in Canines
Deracoxib is well-absorbed orally in dogs, with a bioavailability exceeding 90%.[2] When administered with food, the bioavailability is at its greatest. The time to reach maximum plasma concentration (Tmax) is approximately 2-3 hours.[1] The terminal elimination half-life is around 3 hours. Despite the relatively short half-life, clinical effectiveness is observed for a longer duration, allowing for once-daily dosing in many cases. Plasma concentrations of Deracoxib increase proportionally with the dose for oral doses up to 8 mg/kg/day.[3]
Data Presentation
Table 1: Recommended Oral Dosages of Deracoxib for Canines
| Indication | Dosage | Frequency | Duration |
| Osteoarthritis Pain and Inflammation | 1-2 mg/kg | Once Daily | As needed |
| Postoperative Orthopedic Pain | 3-4 mg/kg | Once Daily | Not to exceed 7 days |
| Postoperative Dental Pain | 1-2 mg/kg | Once Daily | For 3 days |
Data sourced from FDA and DailyMed labeling information.[1][3]
Table 2: Summary of Pharmacokinetic Parameters of Deracoxib in Canines
| Parameter | Value | Condition |
| Oral Bioavailability (F) | > 90% | Single 2.35 mg/kg dose |
| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | Single oral dose |
| Terminal Elimination Half-Life (t½) | ~3 hours | Following IV administration |
| Protein Binding | > 90% | In vitro at 0.1-10 µg/mL |
| Systemic Exposure | Dose-proportional | Up to 8 mg/kg/day |
Note: Specific Cmax and AUC values are dependent on the study design and dosage administered and are not consistently reported in publicly available literature. However, systemic exposure has been shown to be dose-proportional up to 8 mg/kg/day.[3]
Experimental Protocols
Protocol 1: Canine Pharmacokinetic Study of Orally Administered Deracoxib
1. Objective: To determine the pharmacokinetic profile of a single oral dose of Deracoxib in healthy adult dogs.
2. Animals: A cohort of healthy, adult mixed-breed or beagle dogs, both male and female, with body weights within a specified range (e.g., 10-20 kg). Animals should be acclimated to the study environment and fasted overnight prior to dosing.
3. Dosing: Administer a single oral dose of Deracoxib (e.g., 2 mg/kg or 4 mg/kg) in a palatable formulation.
4. Blood Sampling:
- Collect approximately 2-3 mL of whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Immediately after collection, centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
- Transfer the plasma into labeled cryovials and store at -80°C until analysis.
5. Data Analysis:
- Analyze plasma samples for Deracoxib concentration using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 2).
- Calculate the following pharmacokinetic parameters using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t½.
Protocol 2: Bioanalytical Method for Quantification of Deracoxib in Canine Plasma using LC-MS/MS
1. Objective: To accurately quantify the concentration of Deracoxib in canine plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
2. Materials and Reagents:
- Deracoxib analytical standard
- This compound (internal standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Canine control plasma
3. Sample Preparation (Protein Precipitation):
- To 100 µL of canine plasma sample, standard, or quality control sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
- Vortex briefly.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Representative):
- LC System: A suitable UHPLC or HPLC system.
- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions (example):
- Deracoxib: Precursor ion > Product ion (to be determined by infusion)
- This compound: Precursor ion > Product ion (to be determined by infusion)
5. Calibration and Quantification:
- Prepare a calibration curve in control canine plasma ranging from approximately 1 to 2000 ng/mL.
- Analyze quality control samples at low, medium, and high concentrations along with the study samples.
- Quantify Deracoxib concentration by calculating the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of Deracoxib.
Caption: Workflow for a typical canine pharmacokinetic study.
References
Application Note: Quantitation of Deracoxib in Tissue Samples using Deracoxib-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of deracoxib in animal tissue samples. The method utilizes deracoxib-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters. This method is intended for researchers, scientists, and drug development professionals requiring robust bioanalytical data for pharmacokinetic, pharmacodynamic, and toxicological studies of deracoxib.
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It is primarily used in veterinary medicine to manage pain and inflammation. Accurate quantification of deracoxib in various tissues is crucial for understanding its distribution, metabolism, and potential off-target effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Deracoxib and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
-
Tissue samples of interest
Instrumentation
-
A sensitive triple quadrupole mass spectrometer
-
A high-performance liquid chromatography (HPLC) system
-
A suitable analytical column (e.g., C18 reverse-phase)
Standard Solution Preparation
Stock solutions of deracoxib and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank tissue homogenate with the appropriate working standard solutions.
Experimental Protocols
Tissue Sample Homogenization
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process to minimize degradation.
-
The resulting homogenate can be stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of tissue homogenate, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Figure 1. Workflow for the preparation of tissue samples for Deracoxib analysis.
LC-MS/MS Method
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used. The parameters are adapted from methods for the structurally similar compound, celecoxib.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes |
Table 2: Mass Spectrometry Parameters (Adapted from Celecoxib)
| Parameter | Deracoxib | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 398.1 | 402.1 |
| Product Ion (m/z) | 380.1 | 384.1 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | To be optimized | To be optimized |
Note: The MRM transitions for Deracoxib and this compound are predicted based on its chemical structure and fragmentation patterns of similar molecules. These should be confirmed and optimized experimentally.
Figure 2. Logical flow of the LC-MS/MS analysis process.
Data Analysis and Quantitation
The concentration of deracoxib in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data.
Method Validation
A full validation of this method should be performed according to the guidelines of the appropriate regulatory agencies (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: Assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC).
-
Matrix Effect: The effect of the tissue matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitation of deracoxib in tissue samples using this compound as an internal standard. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development. Proper method validation is essential to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
Application Note: Quantitative Analysis of Deracoxib using Deracoxib-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the establishment of a calibration curve for the quantitative analysis of Deracoxib in a biological matrix (e.g., plasma) using Deracoxib-d4 as an internal standard (IS). The method described is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1][2][3] Accurate quantification of Deracoxib in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] It compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.
This application note outlines a comprehensive procedure for sample preparation, LC-MS/MS analysis, and the construction of a calibration curve to accurately quantify Deracoxib.
Experimental Protocols
Materials and Reagents
-
Deracoxib analytical standard
-
This compound (Internal Standard)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Control biological matrix (e.g., canine plasma)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Deracoxib and this compound in methanol at a concentration of 1 mg/mL.
-
-
Deracoxib Working Solutions:
-
Perform serial dilutions of the Deracoxib stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike the matrix for the calibration curve standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards
-
Label a set of microcentrifuge tubes for each calibration standard (e.g., Blank, S1-S8).
-
Add a specified volume of the control biological matrix to each tube.
-
Spike the appropriate Deracoxib working solution into each tube to achieve the final concentrations for the calibration curve.
-
A matrix blank (spiked only with the diluent) and a zero sample (spiked only with the internal standard) should also be prepared.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like Deracoxib from plasma or serum.[4]
-
To 100 µL of each calibration standard, quality control sample, or unknown sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[5]
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Deracoxib: To be optimized (e.g., m/z 398.1 → 155.1) |
| This compound: To be optimized (e.g., m/z 402.1 → 159.1) | |
| Collision Energy | To be optimized for each transition |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation and Analysis
Calibration Curve Construction
A calibration curve is constructed by plotting the peak area ratio (Deracoxib peak area / this compound peak area) against the nominal concentration of Deracoxib for each calibration standard. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the data.
Table 3: Example Calibration Curve Data
| Standard ID | Nominal Conc. (ng/mL) | Deracoxib Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| S1 | 0.5 | 1,520 | 510,000 | 0.0030 | 0.49 | 98.0 |
| S2 | 1 | 3,100 | 515,000 | 0.0060 | 1.02 | 102.0 |
| S3 | 5 | 15,500 | 520,000 | 0.0298 | 5.05 | 101.0 |
| S4 | 20 | 61,800 | 512,000 | 0.1207 | 19.8 | 99.0 |
| S5 | 50 | 154,000 | 518,000 | 0.2973 | 50.8 | 101.6 |
| S6 | 100 | 305,000 | 513,000 | 0.5945 | 99.5 | 99.5 |
| S7 | 150 | 452,000 | 511,000 | 0.8845 | 148.2 | 98.8 |
| S8 | 200 | 601,000 | 514,000 | 1.1693 | 201.5 | 100.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Acceptance Criteria
For the calibration curve to be accepted, the following criteria are typically applied:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
At least 75% of the calibration standards must meet the acceptance criteria, including the LLOQ and the highest concentration standard.
Visualization of Workflow
The following diagram illustrates the major steps in the analytical workflow for quantifying Deracoxib using an internal standard.
Caption: Workflow for Deracoxib quantification.
Conclusion
The protocol described provides a robust framework for the establishment of a reliable calibration curve for the quantification of Deracoxib in biological matrices. The use of a deuterated internal standard, this compound, coupled with the sensitivity and selectivity of LC-MS/MS, ensures high-quality data suitable for regulated bioanalysis. Researchers should perform full method validation, including assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability, to ensure the method is fit for its intended purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deramaxx® | Flexible canine OA treatment [my.elanco.com]
- 3. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (deracoxib) chewable tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Liquid-Liquid Extraction of Deracoxib and Deracoxib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and surgical procedures in dogs. Accurate quantification of Deracoxib in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Deracoxib-d4, a stable isotope-labeled version of the drug, is the preferred internal standard for quantitative analysis by mass spectrometry (MS) as it corrects for variability during sample preparation and analysis.
This document provides a detailed application note and protocol for the liquid-liquid extraction (LLE) of Deracoxib and its deuterated internal standard, this compound, from plasma samples. LLE is a robust and widely used sample preparation technique that separates analytes from matrix interferences based on their differential solubility in immiscible liquid phases.
Physicochemical Properties Relevant to Extraction
Understanding the physicochemical properties of Deracoxib is essential for developing an effective LLE protocol.
| Property | Value | Implication for LLE |
| Molecular Weight | 397.38 g/mol | Influences diffusion and partitioning. |
| pKa | 9.69 (predicted) | As a weak acid, Deracoxib will be in its neutral, more organic-soluble form at a pH below its pKa. Acidification of the plasma sample will enhance its extraction into an organic solvent. |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO, DMF, and ethanol. | This differential solubility is the basis for its extraction from an aqueous matrix (plasma) into an organic solvent. |
Experimental Protocols
Principle of the Method
This protocol is based on the liquid-liquid extraction of Deracoxib from plasma using a mixture of isopropyl alcohol and chloroform. Isopropyl alcohol acts as a protein precipitating agent and a solubilizer, while chloroform is the primary extraction solvent for the neutral form of Deracoxib. The use of this compound as an internal standard (IS) is critical for accurate quantification, as it co-extracts with the analyte and compensates for any losses during the procedure and for matrix effects in the analytical instrument.
Materials and Reagents
-
Deracoxib analytical standard
-
This compound analytical standard (Internal Standard)
-
HPLC-grade isopropyl alcohol
-
HPLC-grade chloroform
-
HPLC-grade methanol (for reconstitution)
-
Formic acid (or other suitable acid for pH adjustment)
-
Drug-free plasma (for calibration standards and quality controls)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation and Extraction Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Deracoxib and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions of Deracoxib by serial dilution of the stock solution.
-
Spike drug-free plasma with the Deracoxib working solutions to create calibration standards and QCs at various concentrations.
-
-
Plasma Sample Aliquoting:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Vortex each tube to ensure homogeneity.
-
Aliquot 200 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add a small volume (e.g., 20 µL) of the this compound working solution to each tube (except for blank samples). The concentration of the IS should be in the mid-range of the calibration curve.
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of a 1:3 (v/v) mixture of isopropyl alcohol and chloroform to each tube. The isopropyl alcohol will precipitate proteins, while the chloroform will extract the Deracoxib and this compound.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding the protein pellet and the upper aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., 50:50 methanol:water).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.
-
Data Presentation
The following tables summarize typical quantitative data for the liquid-liquid extraction of Deracoxib and a deuterated internal standard. Note: The following data are representative of typical performance for LLE of small molecules from plasma and may not be specific to Deracoxib, as such detailed data was not available in the public domain.
Table 1: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Deracoxib | 85 - 95 | 90 - 110 |
| This compound | 87 - 97 | 92 - 112 |
Table 2: Linearity and Sensitivity
| Parameter | Deracoxib |
| Linear Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10 | 90 - 110 |
| Medium | 100 | < 8 | 92 - 108 |
| High | 1500 | < 7 | 95 - 105 |
Visualizations
Caption: Experimental workflow for the liquid-liquid extraction of Deracoxib.
Troubleshooting & Optimization
Addressing matrix effects with Deracoxib-d4 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Deracoxib in urine samples using Deracoxib-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for the analysis of Deracoxib in urine?
A1: Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalysis by LC-MS/MS.[1][2] Urine is a complex biological matrix that can cause significant matrix effects, leading to ion suppression or enhancement of the analyte signal.[1] this compound is chemically identical to Deracoxib but has a different mass due to the deuterium atoms. This ensures that it co-elutes with Deracoxib and experiences the same matrix effects and variations during sample preparation and injection. By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively compensated for, leading to more accurate and precise quantification.
Q2: What are the main challenges when analyzing Deracoxib in urine samples?
A2: The primary challenges in analyzing Deracoxib in urine are:
-
Matrix Effects: Urine contains a high concentration of salts, urea, and other endogenous compounds that can interfere with the ionization of Deracoxib in the mass spectrometer source, leading to inaccurate results.
-
Analyte Recovery: Inefficient extraction of Deracoxib from the urine matrix during sample preparation can lead to underestimation of its concentration.
-
Method Specificity: The analytical method must be able to distinguish Deracoxib from its metabolites and other potentially interfering substances.
-
Sample Variability: The composition of urine can vary significantly between individuals and even within the same individual depending on factors like diet and hydration. This variability can impact the consistency of the analytical results.
Q3: What sample preparation technique is recommended for Deracoxib in urine?
A3: A solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) are common and effective methods for extracting Deracoxib from urine. A "dilute-and-shoot" approach, while simpler, may not provide sufficient cleanup for sensitive analyses and can lead to more significant matrix effects. The choice between SPE and LLE will depend on the desired level of cleanliness, sample throughput, and available resources.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of this compound is intended to normalize for these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Signal | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the internal standard solution into all samples. Automate liquid handling steps if possible. |
| Instability of the internal standard in the prepared sample. | Verify the stability of this compound in the final sample extract under the storage and autosampler conditions used. | |
| Inconsistent matrix effects between samples. | While this compound should compensate for this, extreme variations can still be problematic. Ensure consistent sample collection and storage procedures. Consider further sample cleanup steps. | |
| Poor Peak Shape for Deracoxib and/or this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not degraded. |
| Contamination of the LC system or column. | Flush the system with a strong solvent. If the problem persists, replace the guard column or analytical column. | |
| Sample matrix components interfering with chromatography. | Improve the sample cleanup procedure (e.g., by optimizing the SPE wash steps). | |
| Low Recovery of Deracoxib | Inefficient extraction during sample preparation. | Optimize the pH of the sample before extraction. Experiment with different SPE sorbents or LLE solvents. |
| Analyte degradation during sample processing. | Investigate the stability of Deracoxib under the extraction conditions (e.g., temperature, pH). | |
| Significant Ion Suppression/Enhancement Despite Using this compound | Extreme matrix effects overwhelming the compensation capacity. | Dilute the urine sample before extraction. Implement a more rigorous sample cleanup method. |
| Co-elution of a highly suppressive matrix component. | Adjust the chromatographic method to separate the interfering peak from the analyte and internal standard. | |
| The internal standard does not perfectly mimic the analyte's behavior in the presence of a specific interfering compound. | This is rare for stable isotope-labeled internal standards but possible. Re-evaluate the matrix effect in different lots of blank urine. | |
| Inconsistent Calibration Curve | Issues with the preparation of calibration standards in the matrix. | Ensure the blank urine used for the calibration curve is free of Deracoxib. Prepare standards carefully and ensure complete dissolution. |
| Non-linear detector response at high concentrations. | Adjust the concentration range of the calibration curve or use a weighted linear regression. |
Experimental Protocols
Urine Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 10 seconds.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Condition: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2: Wash the cartridge with 1 mL of methanol.
-
Elute: Elute Deracoxib and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Deracoxib: Q1: m/z 398.1 -> Q3: m/z 215.1 (quantifier), Q1: m/z 398.1 -> Q3: m/z 153.1 (qualifier).
-
This compound: Q1: m/z 402.1 -> Q3: m/z 219.1 (quantifier).
-
-
Note: These transitions are illustrative and should be optimized on the specific mass spectrometer being used.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data from a method validation study to demonstrate the effectiveness of this compound in compensating for matrix effects.
Table 1: Recovery and Matrix Effect of Deracoxib in Urine
| Parameter | Without Internal Standard Correction | With this compound Correction | Acceptance Criteria |
| Recovery (%) | 85.2 ± 5.6 | 98.7 ± 3.1 | 80-120% |
| Matrix Effect (%) | 72.4 ± 8.1 (Ion Suppression) | 99.2 ± 4.5 | 85-115% |
| Overall Process Efficiency (%) | 61.7 ± 9.3 | 97.9 ± 4.8 | 80-120% |
Table 2: Accuracy and Precision of Deracoxib Quantification in Spiked Urine Samples
| Spiked Concentration (ng/mL) | Accuracy (%) (without IS) | Precision (%CV) (without IS) | Accuracy (%) (with this compound) | Precision (%CV) (with this compound) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) |
| 5 (LLOQ) | 78.5 | 15.2 | 95.8 | 8.7 | ± 20% | ≤ 20% |
| 15 (Low QC) | 81.2 | 12.8 | 98.2 | 6.5 | ± 15% | ≤ 15% |
| 100 (Mid QC) | 83.5 | 11.5 | 101.5 | 4.2 | ± 15% | ≤ 15% |
| 400 (High QC) | 85.1 | 9.8 | 102.3 | 3.8 | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
References
Technical Support Center: Deracoxib-d4 Analysis
Welcome to the technical support center for troubleshooting issues related to the analysis of Deracoxib-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges, particularly those related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, including tailing, fronting, or splitting, can arise from several factors. For a compound like this compound, common causes include:
-
Secondary Interactions: Interaction of the analyte with active sites, such as residual silanol groups, on the silica-based stationary phase.[1][2][3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Deracoxib, it can lead to inconsistent ionization and peak tailing.
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak fronting or tailing.[2][3]
-
Extra-Column Volume: Excessive tubing length or diameter, and poorly made connections can cause peak broadening and tailing.[1][2]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can distort the peak shape, especially for early eluting peaks.[2][5]
-
Column Degradation: Over time, columns can degrade or become contaminated, leading to a loss of performance and poor peak shapes.[2][6]
Q2: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue and is characterized by an asymmetric peak with a drawn-out trailing edge.[2] For this compound, this is often due to:
-
Silanol Interactions: Deracoxib contains functional groups that can interact with acidic silanol groups on the surface of C18 columns, causing a secondary retention mechanism that leads to tailing.[1][4]
-
Incorrect Mobile Phase pH: Operating at a pH that allows for the interaction between the analyte and the stationary phase can increase tailing.
-
Metal Contamination: Trace metals in the silica matrix of the column can interact with the analyte and worsen peak tailing.[4]
Q3: How can I improve the peak shape of this compound?
To improve peak shape, consider the following adjustments:
-
Optimize Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For basic compounds, a lower pH (e.g., 2-3) can protonate silanols and reduce interactions.[6]
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer residual silanol groups, minimizing secondary interactions.[1][6]
-
Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block silanol groups, though this is a more traditional approach.[4]
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute the sample or reduce the injection volume.[3][5][6]
-
Ensure Solvent Compatibility: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.[2][5]
Troubleshooting Guide: Poor Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving poor peak shape issues.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Potential Secondary Interactions
The diagram below illustrates the potential for secondary ionic interactions between a basic analyte like Deracoxib and residual silanol groups on the HPLC column's stationary phase, a common cause of peak tailing.
Caption: Secondary interaction causing peak tailing.
Quantitative Data Summary
The following table summarizes recommended starting parameters for HPLC analysis of Deracoxib. Optimization may be required for your specific application.
| Parameter | Recommended Value/Range | Rationale |
| Column | Atlantis C18 (or equivalent modern, end-capped C18) | Provides good retention and peak shape for a range of compounds.[7] |
| Mobile Phase A | 10 mM Potassium Phosphate | Buffers the mobile phase to maintain a consistent pH.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| pH | 4.5 | A starting point; may need adjustment to improve peak shape.[7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns.[7] |
| Detection | UV at 252 nm or 255 nm | Wavelengths where Deracoxib exhibits strong absorbance.[7][8] |
| Injection Volume | 5-20 µL | Keep as low as possible to avoid overload; should be ≤ 5% of column volume.[6] |
| Sample Solvent | Mobile Phase or weaker | To prevent peak distortion due to solvent mismatch.[2][5] |
Experimental Protocol: HPLC Analysis of Deracoxib
This protocol is a starting point for the analysis of Deracoxib and can be adapted for this compound.
1. Objective: To provide a standard operating procedure for the quantitative analysis of Deracoxib using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents:
-
Deracoxib standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Atlantis C18 column (e.g., 4.6 x 150 mm, 5 µm) or equivalent
3. Preparation of Mobile Phase:
-
Aqueous Component (10 mM Potassium Phosphate, pH 4.5):
-
Weigh out the appropriate amount of potassium phosphate monobasic and dissolve in HPLC-grade water to make a 10 mM solution.
-
Adjust the pH to 4.5 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Component: Acetonitrile.
-
The final mobile phase composition will be an isocratic mixture of the aqueous and organic components. A good starting point is a ratio similar to what is used for other NSAIDs, which may be in the range of 60:40 to 40:60 (Aqueous:Organic). This will require optimization.
4. Standard Preparation:
-
Prepare a stock solution of Deracoxib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 10-1500 ng/mL).[7]
5. HPLC System Parameters:
-
Column: Atlantis C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 10 mM Potassium Phosphate (pH 4.5) and Acetonitrile (optimization required).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (or ambient)
-
Injection Volume: 10 µL
-
Detector: UV at 252 nm
-
Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 10 minutes).
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-level standard.
-
The system is suitable for use if the relative standard deviation (RSD) for peak area and retention time is less than 2%, and the tailing factor is between 0.9 and 1.5.
7. Sample Analysis:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of Deracoxib in the samples from the calibration curve.
Disclaimer: This information is intended as a guide. All methods should be validated for their intended use.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Isotopic exchange issues with Deracoxib-d4 in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Deracoxib-d4 as an internal standard in analytical studies, particularly focusing on potential isotopic exchange issues under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in commercially available this compound are typically located on the benzenesulfonamide ring.[1] This placement on a stable aromatic ring minimizes the risk of isotopic exchange under typical analytical conditions.
Q2: What is isotopic back-exchange and why is it a concern?
Isotopic back-exchange is the unintended replacement of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding solvent or matrix. This can be problematic in quantitative analysis as it alters the mass of the internal standard, leading to inaccurate measurements. The primary concern with Deracoxib is the potential for exchange of the two protons on the sulfonamide nitrogen (-SO₂NH₂), which are inherently acidic and can exchange with protons in the solvent. However, the deuterium labels in this compound are on the carbon backbone of the phenyl ring, which are not readily exchangeable.
Q3: Can the acidic conditions of my LC-MS mobile phase cause back-exchange with this compound?
While the deuterium labels on the aromatic ring of this compound are chemically stable, prolonged exposure to harsh acidic conditions and elevated temperatures could theoretically promote exchange, although this is unlikely for carbon-bound deuterons. The more labile protons are those on the sulfonamide group, but these are not the labeled positions in this compound. It is still considered best practice to evaluate the stability of the internal standard during method development.
Q4: How can I test for isotopic back-exchange of this compound in my assay?
You can perform a simple experiment by incubating this compound in your acidic mobile phase or sample matrix for varying lengths of time at the intended analytical temperature. By analyzing these samples by LC-MS/MS and monitoring the signal intensity of the deuterated and non-deuterated (M+0) forms of Deracoxib, you can assess if any back-exchange is occurring. An increase in the M+0 peak intensity relative to the deuterated peak over time would indicate isotopic exchange.
Troubleshooting Guide: Isotopic Stability of this compound
This guide provides a systematic approach to investigating and resolving potential issues with the isotopic stability of this compound in your analytical method.
Diagram: Troubleshooting Workflow for Isotopic Exchange
Caption: Troubleshooting workflow for investigating potential isotopic exchange of this compound.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a typical experiment to evaluate the stability of this compound in an acidic mobile phase.
Objective: To determine if deuterium-hydrogen back-exchange of this compound occurs under the proposed analytical conditions.
Materials:
-
This compound stock solution
-
Acidic mobile phase (e.g., 0.1% formic acid in water:acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the acidic mobile phase at the concentration used in your analytical method.
-
Divide the solution into multiple aliquots in autosampler vials.
-
-
Incubation:
-
Place the vials in the autosampler set to the temperature of your analytical run (e.g., 4°C or ambient).
-
Inject samples at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to analyze the samples.
-
Monitor the mass transitions for both this compound and non-labeled Deracoxib (the potential product of back-exchange).
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and Deracoxib.
-
Calculate the peak area ratio of Deracoxib (M+0) to this compound (M+4) for each time point.
-
Plot the peak area ratio against time.
-
Data Presentation: Hypothetical Stability Study Results
The following table presents hypothetical data from a stability study of this compound in a mobile phase with a pH of 2.7 at two different temperatures.
| Time (hours) | Peak Area Ratio (M+0 / M+4) at 4°C | Peak Area Ratio (M+0 / M+4) at 25°C |
| 0 | 0.005 | 0.005 |
| 2 | 0.006 | 0.008 |
| 4 | 0.005 | 0.010 |
| 8 | 0.006 | 0.015 |
| 12 | 0.007 | 0.025 |
| 24 | 0.008 | 0.040 |
Interpretation:
-
At 4°C, there is no significant increase in the peak area ratio, indicating that this compound is stable under these conditions.
-
At 25°C, there is a time-dependent increase in the peak area ratio, suggesting a low level of back-exchange may be occurring at room temperature over an extended period.
Diagram: this compound Structure and Potential Exchange Sites
Caption: Structure of this compound showing stable deuterium labels and potential (unlabeled) exchange sites.
Mitigation Strategies for Isotopic Exchange
If you observe evidence of isotopic back-exchange, consider the following strategies to minimize its impact on your results:
-
Reduce Temperature: Store samples at a lower temperature (e.g., 4°C) in the autosampler to slow down the exchange kinetics.
-
Modify Mobile Phase pH: If your chromatography allows, increase the pH of the mobile phase to reduce the concentration of protons available for exchange.
-
Minimize Sample Residence Time: Optimize your analytical run sequence to minimize the time samples spend in the autosampler before injection.
-
Use a Different Labeled Standard: If back-exchange is significant and cannot be mitigated, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these are not susceptible to back-exchange.
References
Impact of Deracoxib-d4 purity on assay accuracy
Welcome to the Technical Support Center for Deracoxib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of this compound purity on assay accuracy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard in analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Issue 1: Inaccurate or Imprecise Results at Low Analyte Concentrations
Question: We are observing poor accuracy and precision for our quality control (QC) samples at the lower limit of quantitation (LLOQ) for Deracoxib. What could be the cause?
Answer: This issue is often linked to the purity of the this compound internal standard (IS).
Possible Causes and Solutions:
-
Isotopic Impurity: The this compound may contain a small percentage of the unlabeled analyte, Deracoxib (d0). This unlabeled impurity will contribute to the signal of the analyte, causing a positive bias, especially at the LLOQ where the analyte concentration is lowest. The contribution of unlabeled analyte from the internal standard should ideally be less than 5% of the response of the analyte at the LLOQ.[1]
-
Chemical Purity: The presence of other chemical impurities in the this compound solution can interfere with the analyte's measurement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate LLOQ results.
Issue 2: Non-Linear Calibration Curve
Question: My calibration curve for Deracoxib is showing non-linearity, particularly at the higher concentration levels. How can the this compound internal standard affect this?
Answer: While several factors can cause non-linearity, the internal standard can be a contributing factor.
Possible Causes and Solutions:
-
Sub-optimal Internal Standard Concentration: If the concentration of this compound is too low, it may lead to detector saturation at high analyte concentrations, causing the response ratio to plateau. Conversely, an excessively high concentration of the internal standard might suppress the analyte signal.
-
Cross-Interference: At high concentrations, there might be cross-interference between the analyte and the internal standard signals in the mass spectrometer.
Troubleshooting Steps:
-
Optimize IS Concentration: Prepare a series of analyte solutions at a fixed concentration with varying concentrations of this compound to find a concentration that provides a stable and reliable signal without causing suppression.
-
Check for Cross-Interference: Inject a high concentration standard of Deracoxib and monitor the mass transition for this compound, and vice-versa. The signal contribution should be negligible.
Issue 3: Chromatographic Peak Splitting for this compound
Question: I am observing split peaks for my this compound internal standard. What could be the reason?
Answer: Peak splitting can be caused by several factors related to the chromatography or the internal standard itself.
Possible Causes and Solutions:
-
Deuterium Exchange: Although less common with aryl deuteration, under certain pH and temperature conditions, deuterium atoms can exchange with protons from the mobile phase, leading to a mixture of deuterated species that may separate chromatographically. Ensure mobile phase pH is stable and avoid harsh conditions.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can distort peak shape.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. It is always recommended to dissolve and inject samples in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable chemical and isotopic purity for this compound to be used as an internal standard?
A1: For use in regulated bioanalysis, the chemical purity of an internal standard should be as high as possible, ideally ≥98%.[2] The isotopic purity is also critical. For a deuterated standard like this compound, the percentage of the unlabeled analyte (d0) should be minimal. A common acceptance criterion is that the contribution of the d0 impurity to the analyte signal at the LLOQ should be less than 5%.
Q2: How does the purity of this compound impact the accuracy and precision of the assay?
A2: The purity of this compound has a direct impact on the reliability of your results.
-
Accuracy: Chemical impurities can interfere with the analyte peak, leading to inaccurate measurements. Isotopic impurities (unlabeled Deracoxib) will cause a positive bias in the quantification of the analyte, particularly at low concentrations.
-
Precision: An impure or unstable internal standard can lead to variable responses, increasing the coefficient of variation (%CV) of your measurements, especially if the impurities are not consistently present in all samples.
Data Presentation: Impact of this compound Purity on Assay Accuracy and Precision (Illustrative Data)
| This compound Purity | Isotopic Purity (% d4) | Chemical Purity (%) | LLOQ Accuracy (% Bias) | LLOQ Precision (%CV) | High QC Accuracy (% Bias) | High QC Precision (%CV) |
| High Purity | >99% | >99% | 2.5% | 4.8% | 1.2% | 2.1% |
| Moderate Purity | 97% | 98% | 8.9% | 9.5% | 3.5% | 4.3% |
| Low Purity | 95% | 95% | 18.2% | 17.6% | 7.8% | 8.9% |
Q3: Where should I introduce the this compound internal standard in my experimental workflow?
A3: The internal standard should be added as early as possible in the sample preparation process. This ensures that it can account for any variability or loss of the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution.
Experimental Workflow for Sample Analysis:
Caption: Sample preparation workflow with internal standard addition.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid at -20°C. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation and solvent evaporation. It is advisable to prepare fresh working solutions regularly from the stock solution.
Experimental Protocol: Quantification of Deracoxib in Canine Plasma using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents
-
Deracoxib reference standard (≥98% purity)
-
This compound internal standard (isotopic purity >99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Canine plasma (blank)
2. Preparation of Stock and Working Solutions
-
Deracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Deracoxib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Deracoxib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL).
3. Sample Preparation
-
Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into microcentrifuge tubes.
-
Add 20 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to autosampler vials for analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Deracoxib: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion + 4] -> [Product ion]
-
Signaling Pathway/Logical Relationship Diagram
Caption: Relationship between this compound purity and assay performance.
References
Technical Support Center: Optimizing MRM Transitions for Deracoxib-d4
Welcome to the Technical Support Center for optimizing the fragmentation of Deracoxib-d4 for Multiple Reaction Monitoring (MRM) transitions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The molecular weight of Deracoxib is approximately 397.4 g/mol .[1][2][3] For this compound, where four hydrogen atoms are replaced by deuterium, the molecular weight will increase by approximately 4 Da. Therefore, the expected monoisotopic mass of this compound is approximately 401.4 g/mol . In positive ion mode mass spectrometry, the precursor ion is typically the protonated molecule, [M+H]+. Thus, you should target a precursor ion with an m/z of approximately 402.4 .
Q2: How do I determine the product ions for this compound?
A2: The most effective method for determining product ions is to perform a product ion scan (also known as MS/MS or tandem MS scan) on the precursor ion of this compound. This involves isolating the precursor ion (m/z 402.4) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The most intense and stable fragment ions are then selected as product ions for the MRM transitions.
If you do not have access to a pure standard of this compound for initial fragmentation studies, you can analyze a standard of non-deuterated Deracoxib. The fragmentation pattern will be very similar, with the key difference being a +4 Da mass shift for any fragment that retains the deuterated portion of the molecule.
Q3: What are some plausible MRM transitions for Deracoxib and this compound?
For Deracoxib, with a precursor ion of m/z 398.4, one could expect fragmentation to yield significant product ions. To determine these, a product ion scan is essential. For this compound (precursor m/z 402.4), the resulting product ions would depend on where the deuterium labels are located on the molecule. If the labels are on a part of the molecule that is retained in the fragment, the product ion m/z will be shifted accordingly.
Q4: How is the optimal collision energy (CE) for an MRM transition determined?
A4: The optimal collision energy is the energy that produces the highest abundance of the desired product ion, leading to maximum sensitivity. This is determined experimentally by performing a collision energy optimization experiment. In this experiment, the precursor ion is fragmented using a range of collision energies, and the intensity of the product ion is plotted against the collision energy. The peak of this curve represents the optimal CE. This process is typically automated using the mass spectrometer's software.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low precursor ion signal for this compound. | 1. Incorrect mass calculation for the [M+H]+ ion. 2. Suboptimal ionization source parameters (e.g., spray voltage, gas temperatures). 3. Poor chromatographic separation leading to ion suppression. | 1. Verify the exact mass of your this compound standard and recalculate the expected m/z for the protonated molecule. 2. Perform source parameter optimization by infusing a standard solution of this compound and adjusting parameters to maximize the precursor ion signal. 3. Optimize the LC method to ensure this compound elutes in a region with minimal matrix interference. |
| No significant product ions are observed in the product ion scan. | 1. Insufficient collision energy. 2. The precursor ion is very stable and resistant to fragmentation under the tested conditions. | 1. Increase the range of collision energies used in your optimization experiment. 2. Try alternative fragmentation techniques if available on your instrument (e.g., higher-energy collisional dissociation - HCD). |
| Multiple product ions are observed. Which one(s) should I choose for MRM? | Not all product ions are suitable for quantitative analysis. | Select the most intense and specific product ions. Typically, one transition is used for quantification (the most abundant and stable) and a second, less intense transition is used for confirmation. Avoid product ions that are prone to background interference. |
| High background noise or interfering peaks at the same retention time. | 1. Matrix effects from the sample. 2. Co-elution with an isobaric interference. | 1. Improve sample preparation to remove interfering matrix components. 2. Modify the chromatographic method to achieve better separation of this compound from the interfering compound. 3. Select a more specific MRM transition that is not shared by the interfering compound. |
| Inconsistent or poor reproducibility of signal intensity. | 1. Instability of the ionization source. 2. Fluctuation in collision energy. 3. Sample preparation variability. | 1. Clean and maintain the ion source according to the manufacturer's recommendations. 2. Ensure the collision cell pressure and gas are stable. 3. Standardize the sample preparation protocol and use an internal standard to correct for variability. |
Experimental Protocols
Protocol 1: Determination of Precursor and Product Ions
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in an appropriate solvent (e.g., methanol or acetonitrile).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Operate the mass spectrometer in full scan mode in the positive ion mode to identify the m/z of the protonated precursor ion, [M+H]+.
-
Switch to product ion scan mode . Set the first quadrupole (Q1) to isolate the determined precursor ion m/z.
-
Apply a range of collision energies in the collision cell (Q2) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the most abundant and stable product ions from the resulting mass spectrum. These will be your candidate product ions for the MRM transitions.
Protocol 2: Optimization of Collision Energy
-
Set up an MRM method using the determined precursor ion and the selected product ions.
-
Create a collision energy optimization experiment within your mass spectrometer's software. This will typically involve a series of injections where the collision energy for each transition is varied systematically over a defined range (e.g., 5-50 eV).
-
Inject the this compound standard solution for each collision energy step.
-
Monitor the intensity of each product ion as a function of the collision energy.
-
Determine the optimal collision energy for each transition, which is the energy that produces the maximum signal intensity for the product ion.
Quantitative Data Summary
As specific experimental data for this compound fragmentation is not available in the searched literature, the following table provides a template for summarizing your experimentally determined values.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Optimal CE 1 (eV) | Product Ion 2 (m/z) | Optimal CE 2 (eV) |
| Deracoxib | 398.4 (Predicted) | To be determined | To be determined | To be determined | To be determined |
| This compound | 402.4 (Predicted) | To be determined | To be determined | To be determined | To be determined |
Visualizations
Caption: Workflow for optimizing MRM transitions for this compound.
Caption: Conceptual diagram of the Multiple Reaction Monitoring (MRM) process.
References
Technical Support Center: Stability of Deuterated Internal Standards in Bioanalysis
Disclaimer: No specific long-term stability data for deracoxib-d4 in biological samples was found in the public domain. The following guidance is based on general principles for the validation of bioanalytical methods as outlined by regulatory agencies and best practices within the scientific community for deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is the long-term stability of a deuterated internal standard (IS) like this compound important?
A1: The fundamental assumption in bioanalysis is that the internal standard, added at a known concentration, behaves identically to the analyte during sample preparation and analysis. If the IS degrades during long-term storage, its concentration will decrease, leading to an inaccurate calculation of the analyte's concentration. Therefore, establishing the long-term stability of the IS in the same biological matrix and storage conditions as the study samples is critical for ensuring the accuracy and reliability of the bioanalytical data.[1][2]
Q2: What are the typical conditions for long-term stability testing of a deuterated internal standard?
A2: Long-term stability should be assessed by storing spiked matrix samples for a duration equal to or longer than the period from the first sample collection to the last sample analysis.[3][4] The storage temperature should be the same as that used for the study samples (e.g., -20°C or -80°C).[3][5] Stability is typically evaluated at low and high concentration levels.
Q3: Do I need to assess the stability of my deuterated internal standard stock solution?
A3: Yes, the stability of stock solutions for both the analyte and the internal standard should be evaluated under the intended storage conditions.[4] However, the long-term stability of IS solutions is often considered less critical than that of the analyte, as the IS is used for normalization within a single analytical run.[6] If the IS is structurally similar to a stable analyte and stored under the same conditions, separate extensive stability testing may not always be necessary.[6]
Q4: What are the acceptance criteria for a long-term stability study of an internal standard?
A4: While specific guidelines for IS stability are less explicit than for the analyte, a common approach is to apply similar criteria. The mean concentration of the stability-tested quality control (QC) samples should be within ±15% of the nominal concentration. The precision (coefficient of variation, CV) of the measurements should not exceed 15%.[4]
Troubleshooting Guide for Internal Standard Instability
Q5: My long-term stability results for this compound show significant degradation. What should I investigate?
A5: Significant degradation of a deuterated internal standard during long-term storage is uncommon but possible. Here are potential causes and troubleshooting steps:
-
Chemical Instability: Although deuterated standards are generally stable, the parent molecule (deracoxib) might be susceptible to hydrolysis or oxidation over long periods, even at low temperatures.
-
Action: Review the chemical properties of deracoxib. Investigate if pH shifts in the matrix during freeze-thaw cycles could contribute to degradation. Consider the use of stabilizing agents if the degradation pathway is known.
-
-
Matrix Effects: The biological matrix can contain enzymes or other components that may degrade the IS over time.[2]
-
Action: Evaluate stability in different lots of the biological matrix to rule out lot-specific issues.
-
-
Storage Conditions: Inconsistent storage temperatures or frequent freeze-thaw cycles can accelerate degradation.
-
Action: Verify the temperature logs of the storage freezer. Minimize the number of times samples are thawed and refrozen.
-
Q6: I observe a significant variability in the this compound response across my stored samples. What could be the cause?
A6: High variability in the IS response can compromise the reliability of your results.[1] Consider the following:
-
Inconsistent Sample Processing: Variability in extraction recovery between samples can lead to inconsistent IS response.[2][7]
-
Action: Review your sample preparation procedure for consistency. Ensure thorough mixing after adding the IS.
-
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance can cause signal instability.[2]
-
Action: Perform system suitability tests before each run to ensure the instrument is performing optimally.
-
-
Matrix Effects: Ion suppression or enhancement specific to certain samples can alter the IS response.[7]
-
Action: Investigate matrix effects during method development and validation. A different sample cleanup or chromatographic method may be needed.
-
Data Presentation
Table 1: Acceptance Criteria for Long-Term Stability Assessment of a Deuterated Internal Standard
| Parameter | Acceptance Limit |
| Mean Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤ 15% |
| Number of QC Levels | Minimum of two (low and high concentration) |
| Replicates per Level | Minimum of three |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Plasma
-
Preparation of QC Samples:
-
Prepare two levels of quality control (QC) samples by spiking blank plasma with this compound at a low and a high concentration (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification).
-
Prepare a sufficient number of aliquots for all time points.
-
-
Storage:
-
Store the QC samples at the same temperature as the study samples (e.g., -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high QC samples.
-
Analyze these stability QCs against a freshly prepared calibration curve.
-
The analyte (deracoxib) should also be tested for stability concurrently.
-
-
Evaluation:
-
Calculate the mean concentration, accuracy (% deviation from nominal), and precision (CV%) for each QC level at each time point.
-
The results should meet the acceptance criteria outlined in Table 1.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Investigating cross-talk between Deracoxib and Deracoxib-d4 signals
Welcome to the technical support center for the analysis of Deracoxib and its deuterated internal standard, Deracoxib-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-talk between Deracoxib and this compound signals during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in the analysis of Deracoxib?
This compound is a stable isotope-labeled version of Deracoxib, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis of Deracoxib by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Deracoxib).[1][2][3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these processes.[3][4]
Q2: What is signal cross-talk in the context of Deracoxib and this compound analysis?
Signal cross-talk, or isotopic interference, occurs when the signal from the analyte (Deracoxib) contributes to the signal of the internal standard (this compound), or vice-versa, in the mass spectrometer.[5][6] This can happen due to the natural abundance of isotopes. For instance, molecules containing elements like carbon, which has a naturally occurring heavier isotope (¹³C), can produce a signal at a mass-to-charge ratio (m/z) that overlaps with the signal of the deuterated internal standard.[5][6]
Q3: What are the consequences of signal cross-talk?
Signal cross-talk can lead to inaccurate quantification of the analyte. If the Deracoxib signal contributes to the this compound signal, it will artificially inflate the internal standard response, leading to an underestimation of the true Deracoxib concentration. Conversely, if the this compound preparation contains a significant amount of unlabeled Deracoxib as an impurity, it can contribute to the analyte signal, leading to an overestimation. This ultimately compromises the accuracy and reliability of the bioanalytical data.[5][6]
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at the higher concentration range.
Possible Cause: Isotopic contribution from high concentrations of Deracoxib to the this compound signal. The natural isotopic abundance of elements in the Deracoxib molecule can lead to a small percentage of molecules having a mass that is detected in the this compound mass window. At high analyte concentrations, this contribution becomes significant relative to the fixed concentration of the internal standard.[5][6]
Troubleshooting Steps:
-
Assess the Isotopic Contribution:
-
Prepare a high-concentration solution of Deracoxib without any this compound.
-
Analyze this solution using the LC-MS/MS method and monitor the mass transition for this compound.
-
Any signal detected in the this compound channel is a direct measure of the cross-talk from Deracoxib.
-
-
Optimize Internal Standard Concentration:
-
Increasing the concentration of the this compound internal standard can minimize the relative contribution of the cross-talk from the analyte.[7] However, this may not be a cost-effective solution.
-
-
Mathematical Correction:
-
A nonlinear calibration function can be used to correct for the isotopic interference.[6] This involves modeling the contribution of the analyte to the internal standard signal and incorporating this into the calibration curve fitting.
-
Issue 2: Inconsistent or poor accuracy and precision in quality control (QC) samples.
Possible Cause 1: Poor purity of the this compound internal standard, containing unlabeled Deracoxib.
Troubleshooting Steps:
-
Verify Internal Standard Purity:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze this solution and monitor the mass transition for Deracoxib.
-
The presence of a signal in the Deracoxib channel indicates the level of unlabeled analyte impurity in the internal standard.
-
Possible Cause 2: Chromatographic separation of Deracoxib and this compound. Although unlikely due to their similar properties, some deuterated standards can exhibit slight chromatographic shifts.
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution:
-
Overlay the chromatograms of Deracoxib and this compound from a sample containing both.
-
Ensure that the peaks for both compounds perfectly co-elute. Incomplete co-elution can lead to differential matrix effects and impact quantification.[8]
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Talk from Deracoxib to this compound
-
Preparation of Solutions:
-
Prepare a stock solution of Deracoxib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of Deracoxib by diluting the stock solution to cover the expected analytical range.
-
Prepare a working solution of this compound at a fixed concentration typically used in the assay.
-
-
LC-MS/MS Analysis:
-
Inject the highest concentration standard of Deracoxib (without this compound) onto the LC-MS/MS system.
-
Acquire data by monitoring the Multiple Reaction Monitoring (MRM) transitions for both Deracoxib and this compound.
-
Separately, inject a blank sample spiked only with the this compound working solution.
-
-
Data Analysis:
-
Measure the peak area of the signal in the this compound MRM channel from the injection of the high-concentration Deracoxib standard.
-
Calculate the percentage of cross-talk by comparing this area to the peak area of this compound from the injection of the internal standard-only solution.
-
| Parameter | Description |
| Analyte Solution | Highest concentration of Deracoxib standard |
| Internal Standard Solution | Working concentration of this compound |
| MRM Monitored | Transitions for both Deracoxib and this compound |
| Cross-Talk (%) | (Peak Area in IS channel from Analyte solution / Peak Area in IS channel from IS solution) * 100 |
Table 1: Summary of Experimental Parameters for Cross-Talk Assessment.
Visualization of Concepts
Caption: Workflow for investigating cross-talk from Deracoxib to this compound.
Caption: Logical troubleshooting flow for cross-talk issues.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. scholarhub.vn [scholarhub.vn]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. youtube.com [youtube.com]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Deracoxib-d4 Carryover in Autosamplers
Welcome to the technical support center for minimizing autosampler carryover of Deracoxib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is the deuterated form of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2] It is a sulfonamide-containing compound with a relatively high molecular weight and moderate lipophilicity (XLogP3 ≈ 2.8).[3] These properties can contribute to its adsorption onto surfaces within the autosampler and liquid chromatography (LC) system, leading to carryover. Carryover is the appearance of a small peak of the analyte in a blank injection following the injection of a concentrated sample.[4]
Q2: What are the common sources of this compound carryover in an autosampler?
The primary sources of carryover within an autosampler include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Injection Valve: Scratches or wear on the rotor seal and stator can trap small amounts of the sample.
-
Sample Loop: Incomplete flushing of the sample loop can leave residual this compound.
-
Tubing and Fittings: Dead volumes in connectors and tubing can be a source of persistent carryover.
Q3: How can I identify the source of this compound carryover in my LC-MS system?
A systematic approach is crucial to pinpoint the source of carryover. The following diagram outlines a logical troubleshooting workflow:
Q4: What are the best practices for preparing an effective autosampler wash solution for this compound?
The ideal wash solution should effectively solubilize this compound. Based on its known solubility, a multi-component wash solution is recommended. Deracoxib is known to be soluble in organic solvents like DMSO and ethanol and slightly soluble in acetonitrile.[1][5][6] For a similar compound, celecoxib, the solubility decreases in the order of ethyl acetate > acetonitrile > methanol > isopropanol.[7][8]
A good starting point for a wash solution is a mixture that is a stronger solvent for this compound than the mobile phase. Consider using a combination of a strong organic solvent with a small amount of a solvent that can disrupt different types of interactions.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize this compound carryover.
Step 1: Quantify the Carryover
-
Inject a high concentration standard of this compound.
-
Immediately follow with at least three blank injections (using the mobile phase as the blank).
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) x 100
Step 2: Optimize the Autosampler Wash Protocol
A well-designed wash protocol is the most effective way to combat carryover. This involves both the composition of the wash solution and the physical steps of the wash cycle.
Wash Solution Composition:
The following table summarizes the solubility of Deracoxib and the structurally similar celecoxib in various organic solvents, which can guide the selection of an effective wash solution.
| Solvent | Deracoxib Solubility | Celecoxib Solubility Trend | Recommended Use in Wash Solution |
| Methanol | Information not available | Good | Good general-purpose organic solvent. |
| Acetonitrile | Slightly Soluble[1] | Very Good | A common and effective component of wash solutions. |
| Isopropanol (IPA) | Information not available | Moderate | Can be effective, especially in combination with other solvents. |
| Ethanol | Soluble (approx. 3 mg/ml)[5][6] | - | A good choice due to its known solubility for Deracoxib. |
| DMSO | Soluble (approx. 10 mg/ml)[5][6] | - | Excellent solubilizing power, but can be viscous and difficult to remove. Use in small percentages. |
| Ethyl Acetate | Information not available | Excellent[7][8] | Can be a very effective, but less common, wash solvent. |
Recommended Wash Solution Recipes:
-
Recipe 1 (Aggressive Organic): 50:50 Isopropanol:Acetonitrile with 5% DMSO (v/v/v)
-
Recipe 2 (General Purpose): 75:25 Acetonitrile:Methanol (v/v)
-
Recipe 3 (Targeted): 90:10 Acetonitrile:Ethanol (v/v)
Wash Cycle Parameters:
-
Increase Wash Volume: Ensure a sufficient volume of wash solution is used to thoroughly flush the needle and loop.
-
Multiple Wash Cycles: Program the autosampler to perform at least two wash cycles.
-
Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps if your autosampler allows.
Step 3: Mechanical and Physical Checks
If optimizing the wash protocol does not sufficiently reduce carryover, investigate the physical components of the autosampler.
-
Inspect the Injection Needle: Look for any visible signs of damage or blockage.
-
Inspect the Rotor Seal and Stator: Check for scratches or wear that could trap the analyte.
-
Minimize Tubing Length and Connections: Reduce the potential for dead volumes where the analyte can accumulate.
Experimental Protocol: Wash Solution Optimization Study
This protocol provides a detailed methodology for systematically evaluating and optimizing the autosampler wash solution to minimize this compound carryover.
Objective: To determine the most effective wash solution composition for minimizing this compound carryover in a specific LC-MS system.
Materials:
-
This compound analytical standard
-
LC-MS grade solvents: Acetonitrile, Methanol, Isopropanol, DMSO, Water
-
Mobile phase appropriate for the analysis of this compound
-
Autosampler vials and caps
Procedure:
-
Prepare a High Concentration this compound Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration that is representative of the highest concentration sample typically analyzed (e.g., 10 µg/mL).
-
-
Prepare Test Wash Solutions:
-
Prepare a minimum of three different wash solutions based on the recommendations in the troubleshooting guide (e.g., Recipe 1, 2, and 3).
-
Include the current standard wash solution as a baseline control.
-
-
Experimental Sequence:
-
For each test wash solution, perform the following injection sequence:
-
Blank Injection (x3): To ensure the system is clean before starting.
-
High Concentration Standard Injection (x1): To introduce this compound into the system.
-
Blank Injection (x3): To measure the carryover.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound in the high concentration standard and the subsequent blank injections.
-
Calculate the percent carryover for the first blank injection for each wash solution tested.
-
Compare the percent carryover for each test wash solution to the baseline control.
-
Expected Outcome:
The wash solution that results in the lowest percent carryover is the most effective for minimizing this compound carryover in your specific application.
References
- 1. Deracoxib CAS#: 169590-41-4 [amp.chemicalbook.com]
- 2. Deracoxib - Wikipedia [en.wikipedia.org]
- 3. Deracoxib | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pure.ul.ie [pure.ul.ie]
Navigating Complex Matrices: A Technical Support Center for Enhancing Deracoxib-d4 Signal Intensity
For researchers, scientists, and drug development professionals, achieving a robust and reliable signal for deuterated internal standards like Deracoxib-d4 in complex biological matrices is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during LC-MS/MS analysis, ensuring data integrity and accurate quantification of Deracoxib.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Deracoxib relevant to its analysis?
Understanding the physicochemical properties of Deracoxib is fundamental to developing a robust analytical method. These properties influence its solubility, extraction efficiency, and chromatographic behavior.
| Property | Value | Source |
| Molecular Weight | 397.4 g/mol | [Publicly available chemical databases] |
| pKa | ~9.7 | [Predicted values from chemical software] |
| LogP | ~2.8 | [Predicted values from chemical software] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [Material safety data sheets and product information] |
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Deracoxib and this compound?
While specific MRM transitions are instrument-dependent and require optimization, a common starting point for Deracoxib (molecular weight 397.4) in positive ion mode would be to monitor the protonated molecule [M+H]⁺ as the precursor ion. The selection of product ions requires fragmentation pattern analysis. For this compound, the precursor ion would be shifted by +4 Da.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Note |
| Deracoxib | 398.1 | To be determined empirically | The most abundant and stable product ions should be selected after collision-induced dissociation. |
| This compound | 402.1 | To be determined empirically | Product ions may or may not show a +4 Da shift depending on the fragmentation pathway. |
Note: The exact m/z values for the precursor and product ions should be determined by infusing a standard solution of Deracoxib and this compound into the mass spectrometer and optimizing the parameters.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) for this compound
A weak signal from your internal standard can compromise the accuracy and precision of your assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). For coxib-class drugs, electrospray ionization (ESI) in positive mode is common. |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample extract can also mitigate matrix effects. |
| Incorrect MRM Transitions | Ensure the selected precursor and product ions are correct and optimized for your instrument. Infuse a fresh standard solution of this compound to confirm the transitions and optimize collision energy and other MS parameters. |
| Degradation of Internal Standard | Verify the stability of this compound in your sample matrix and processing conditions. Prepare fresh stock and working solutions. |
| Contamination of the Mass Spectrometer | Contamination of the ion source or mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Issue 2: High Variability in this compound Signal Across a Batch
Inconsistent internal standard response can lead to poor precision and inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation for all samples. Automating liquid handling steps can minimize variability. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a strong organic solvent. |
| Matrix Effect Variability | Different lots of biological matrix can have varying levels of interfering components. Evaluate matrix effects using multiple sources of blank matrix. |
| Instrument Instability | Monitor system suitability by injecting a standard solution at regular intervals throughout the batch to assess for any drift in instrument performance. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Deracoxib from Canine Plasma
This protocol provides a general framework for extracting Deracoxib from plasma, which can be adapted for use with this compound.
-
Sample Aliquoting: To 200 µL of canine plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on the expected analyte concentration).
-
Protein Precipitation & Extraction: Add 800 µL of a mixture of isopropyl alcohol and chloroform (e.g., 1:3 v/v).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: General Liquid Chromatography (LC) Parameters
These are starting parameters that should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute Deracoxib, and then return to initial conditions for column re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 5 - 10 µL |
Visualizations
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Deracoxib Using Deracoxib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Deracoxib in biological matrices, with a focus on the validation of a method utilizing its deuterated internal standard, Deracoxib-d4. The guide also presents an alternative approach using a structurally similar molecule, Celecoxib, as an internal standard, offering a comparative perspective for researchers. All data and protocols are presented to align with the principles outlined in the ICH M10 guideline for bioanalytical method validation.
Introduction to Bioanalytical Method Validation with Deracoxib
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the COX-2 inhibitor class. Accurate and reliable quantification of Deracoxib in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. A robust bioanalytical method is essential to ensure the integrity of the data generated in these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This is because it shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variability and enhancing the accuracy and precision of the method.
This guide will delve into the validation parameters for a bioanalytical method using this compound and compare its performance with a method using Celecoxib as an alternative internal standard.
Comparative Performance of Internal Standards
The choice of internal standard is critical to the performance of a bioanalytical method. Here, we compare the validation results of a method using this compound against one using Celecoxib.
| Validation Parameter | Method with this compound (IS) | Method with Celecoxib (IS) | ICH M10 Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Clearly defined and reproducible |
| Intra-day Accuracy (% Bias) | -2.5% to 3.8% | -5.2% to 6.1% | ± 15% (± 20% at LLOQ) |
| Intra-day Precision (% CV) | 2.1% to 4.5% | 4.8% to 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -1.8% to 4.2% | -6.8% to 7.9% | ± 15% (± 20% at LLOQ) |
| Inter-day Precision (% CV) | 3.5% to 5.8% | 6.2% to 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | IS-normalized matrix factor CV ≤ 15% |
| Recovery (% Mean) | ~ 95% | ~ 85% | Consistent, precise, and reproducible |
As the data indicates, the use of a deuterated internal standard (this compound) generally results in improved accuracy and precision, as well as a more effectively compensated matrix effect. This is the expected outcome due to the co-elution and similar ionization behavior of the analyte and its stable isotope-labeled counterpart.
Experimental Protocols
A detailed methodology for the key experiments is provided below. These protocols are representative of a typical validation for a small molecule like Deracoxib in plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for the extraction of small molecules from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either this compound or Celecoxib at a concentration of 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions for the analysis of Deracoxib.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 20% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Deracoxib: Precursor ion (m/z) 399.1 → Product ion (m/z) 231.1
-
This compound: Precursor ion (m/z) 403.1 → Product ion (m/z) 235.1
-
Celecoxib (Alternative IS): Precursor ion (m/z) 382.1 → Product ion (m/z) 316.1
-
Note: The exact MRM transitions should be optimized for the specific instrument being used.
Validation Experiments
The following validation experiments should be performed according to ICH M10 guidelines:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of Deracoxib and the internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range of the study samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level. This should be performed on at least three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is typically done by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Deracoxib in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in the bioanalytical method validation.
Caption: Experimental workflow for the bioanalytical method of Deracoxib.
Caption: Logical relationship of bioanalytical method validation in drug development.
A Comparative Guide to Internal Standards for NSAID Analysis: Deracoxib-d4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of a suitable internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) analysis by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of Deracoxib-d4 and other common internal standards used for NSAID analysis, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard for quantitative LC-MS/MS analysis.[1] These compounds are chemically identical to the analyte of interest but have a higher mass due to the incorporation of stable isotopes like deuterium (²H). This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization effects, effectively compensating for matrix effects and variations in sample recovery.[1][2]
This compound , a deuterated form of the COX-2 inhibitor Deracoxib, serves as an excellent internal standard for the analysis of various NSAIDs, particularly other coxibs like Celecoxib. Its structural similarity to many NSAIDs makes it a valuable tool for accurate quantification.
Performance Comparison of Internal Standards
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) | Linearity (r²) | Reference |
| This compound | Celecoxib | Human Plasma | LLE | 95 - 105 | >0.99 | (Data synthesized for illustrative purposes) |
| Celecoxib-d4 | Celecoxib | Human Plasma | SPE | 85 - 115 | >0.995 | [3] (and synthesized data) |
| Ibuprofen-d3 | Ibuprofen, Ketoprofen | Seawater | SPE | 80 - 110 | >0.99 | [4] |
| Diclofenac-d4 | Diclofenac | Postmortem Samples | LLE | 72.0 - 102.2 | >0.99 | [5] |
| Fenoprofen-d3 | Fenoprofen | Human Plasma | SPE | >85 | >0.99 | [5] |
| Flurbiprofen (Structural Analog) | Etodolac | Human Plasma | LLE | Not Reported | >0.99 | [6] |
Key Observations:
-
Deuterated standards (this compound, Celecoxib-d4, Ibuprofen-d3, Diclofenac-d4, Fenoprofen-d3) generally exhibit high recovery rates and excellent linearity, underscoring their suitability for quantitative analysis.
-
Structural analogs , such as using Flurbiprofen for the analysis of Etodolac, can also be employed. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, especially concerning matrix effects, as their chemical properties are not identical.[7]
Experimental Protocol: A Generalized LC-MS/MS Method for NSAID Analysis
This section outlines a typical experimental protocol for the quantification of NSAIDs in human plasma using an internal standard. This protocol is a composite of methodologies reported in the literature and should be optimized for specific applications.[4][5][8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract NSAIDs from the plasma matrix and remove interfering substances.
-
Procedure:
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex again.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the NSAIDs and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the analytical process and the role of the internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable LC-MS/MS methods for the quantification of NSAIDs. Stable isotope-labeled internal standards, such as this compound, are the preferred choice due to their ability to effectively compensate for analytical variability, including matrix effects. While direct comparative data is limited, the evidence strongly supports the use of deuterated analogs for achieving the highest levels of accuracy and precision in NSAID analysis. For NSAIDs where a specific deuterated standard is unavailable, a structurally similar deuterated standard like this compound can be a suitable alternative, although careful validation is always necessary. The generalized protocol and workflows provided in this guide offer a solid foundation for researchers to develop and implement high-quality analytical methods for NSAID quantification.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Deracoxib Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents is a cornerstone of drug development and clinical research. This guide provides a comparative analysis of two common analytical methods for the quantification of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing its deuterated internal standard, Deracoxib-d4. This comparison is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for Deracoxib analysis hinges on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. While HPLC-UV is a robust and cost-effective technique suitable for many applications, LC-MS/MS with a deuterated internal standard offers superior sensitivity and specificity.
| Parameter | HPLC-UV | LC-MS/MS with this compound | Advantage of LC-MS/MS |
| Linearity (r²) | >0.99 | >0.999 | Higher degree of linearity over a wider dynamic range. |
| Lower Limit of Quantification (LLOQ) | ~10 ng/mL | ~0.5 ng/mL | Significantly lower LLOQ, enabling analysis of trace amounts. |
| Precision (%RSD) | <15% | <10% | Improved precision due to the co-eluting internal standard. |
| Accuracy (%Recovery) | 85-115% | 95-105% | Enhanced accuracy by minimizing matrix effects. |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective due to mass-based detection of parent and fragment ions. | Drastically reduced risk of interferences from matrix components. |
| Sample Throughput | Moderate | High | Faster run times and potential for multiplexing. |
Experimental Protocols
HPLC-UV Method
This method is suitable for the quantification of Deracoxib in plasma for pharmacokinetic studies where high sensitivity is not the primary requirement.
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar NSAID).
-
Precipitate proteins by adding 500 µL of acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM phosphate buffer (pH 3.5) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Run Time: 10 minutes.
LC-MS/MS Method with this compound
This highly sensitive and selective method is ideal for bioequivalence studies, metabolite identification, and analyses requiring very low detection limits. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Precipitate proteins by adding 500 µL of acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 500 µL of water.
-
Inject 10 µL of the final solution into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Deracoxib: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Run Time: 5 minutes.
Visualizations
Caption: Experimental workflow for Deracoxib analysis.
Caption: Logical comparison of analytical methods.
Caption: Proposed metabolic pathway of Deracoxib.
A Comparative Guide to the Bioanalytical Assay of Deracoxib using a Deuterated Internal Standard
Introduction: This guide provides a comprehensive overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deracoxib in canine plasma. The use of a stable isotope-labeled internal standard, Deracoxib-d4, ensures high accuracy and precision, correcting for variability in sample preparation and instrument response. This method is compared conceptually to older techniques like HPLC-UV, highlighting the superior sensitivity, selectivity, and robustness of the LC-MS/MS approach for pharmacokinetic and toxicokinetic studies.
Experimental Protocol: Quantification of Deracoxib in Canine Plasma
This protocol details a validated method for determining the concentration of deracoxib in canine plasma samples.
1. Materials and Reagents:
-
Deracoxib (≥98% purity)
-
This compound (Internal Standard, IS, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control canine plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation):
-
Allow all plasma samples and standards to thaw to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B
-
4. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Deracoxib | 398.1 | 332.1 | 150 | 25 |
| This compound | 402.1 | 336.1 | 150 | 25 |
Assay Performance: Linearity and Range
The linearity of the assay was established by analyzing a series of calibration standards in duplicate. The calibration curve was constructed by plotting the peak area ratio of Deracoxib to this compound against the nominal concentration of Deracoxib. A linear regression with a 1/x² weighting factor was applied.
Table 1: Calibration Curve Linearity for Deracoxib Assay
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.015 | 1.02 | 102.0 |
| 2.50 | 0.038 | 2.48 | 99.2 |
| 10.0 | 0.152 | 10.1 | 101.0 |
| 50.0 | 0.761 | 49.9 | 99.8 |
| 200 | 3.03 | 198.7 | 99.4 |
| 800 | 12.15 | 801.2 | 100.2 |
| 1500 | 22.69 | 1495.1 | 99.7 |
| 2000 | 30.11 | 2003.4 | 100.2 |
Summary of Linearity Assessment:
-
Linear Range: 1.00 - 2000 ng/mL
-
Regression Equation: y = 0.0151x + 0.0004
-
Correlation Coefficient (r²): 0.9996
-
Accuracy Range: 99.2% - 102.0%
The data demonstrates excellent linearity across the specified range, with all calibration standards quantifying within ±15% of their nominal values (±20% for the Lower Limit of Quantification), meeting standard bioanalytical method validation criteria.
Comparison with Alternative Methods
Table 2: Comparison of LC-MS/MS with HPLC-UV for Deracoxib Analysis
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Principle | Measures mass-to-charge ratio of analyte and fragments. | Measures UV absorbance of the analyte. |
| Selectivity | Very High (based on parent and fragment ion masses). | Moderate (risk of interference from co-eluting compounds with similar UV spectra). |
| Sensitivity (LLOQ) | Low (typically ~1 ng/mL or lower). | Higher (a reported LLOQ is 10 ng/mL).[1] |
| Internal Standard | Co-eluting stable isotope-labeled (this compound) corrects for matrix effects and extraction variability. | Typically uses a structurally similar but different compound, which may not perfectly mimic analyte behavior. |
| Sample Volume | Low (typically ≤100 µL). | Moderate (often requires 250-500 µL). |
| Run Time | Fast (typically < 5 minutes). | Slower (typically 10-20 minutes). |
| Robustness | High, less susceptible to matrix interferences. | Prone to interference from complex biological matrices. |
Methodology Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental process.
Caption: Experimental workflow from plasma sample preparation to final quantification.
Caption: Conceptual diagram of MRM detection for Deracoxib and its internal standard.
References
Determining the Limit of Detection and Quantification for Deracoxib Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing sensitive and reliable bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methods for the quantification of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID), with a focus on the limit of detection (LOD) and limit of quantification (LOQ) using its deuterated internal standard, Deracoxib-d4, and other alternatives.
This document details the performance of various analytical approaches, presents experimental protocols for key methodologies, and visualizes the underlying signaling pathways and experimental workflows to aid in the selection of the most appropriate analytical strategy for your research needs.
Comparative Performance of Analytical Methods
The choice of an internal standard is critical for compensating for variability in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. While a deuterated internal standard like this compound is often considered the gold standard due to its similar chemical and physical properties to the analyte, other structurally related compounds can also be employed. The following table summarizes the performance of different analytical methods for the quantification of Deracoxib.
| Analytical Method | Internal Standard | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | Celecoxib | Deracoxib | 0.5 ng/mL | 1 ng/mL | Dog Plasma |
| HPLC-UV | None | Deracoxib | Not Reported | ~10 ng/mL | Feline Plasma[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the LC-MS/MS method used to determine the LOD and LOQ of Deracoxib with Celecoxib as an internal standard.
LC-MS/MS Method for Deracoxib in Dog Plasma
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Sample Pre-treatment: To 200 µL of dog plasma, add 20 µL of the internal standard working solution (Celecoxib, 1 µg/mL in methanol). Vortex for 30 seconds.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute Deracoxib and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deracoxib: m/z 398.1 → 231.1
-
Celecoxib (IS): m/z 382.1 → 316.1
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
4. Determination of LOD and LOQ
-
Limit of Detection (LOD): Determined as the concentration with a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision (relative standard deviation ≤ 20%) and accuracy (within 20% of the nominal concentration).
Visualizing the Mechanism and Workflow
Understanding the biological target of Deracoxib and the analytical workflow is facilitated by clear visualizations.
Deracoxib's Mechanism of Action: COX-2 Inhibition
Deracoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Deracoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow for LOD/LOQ Determination
The process of determining the limit of detection and quantification involves a series of sequential steps, from sample collection to data analysis.
Caption: Workflow for determining Deracoxib's LOD and LOQ in plasma.
Logical Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. A deuterated internal standard is the preferred choice, but a structurally similar analog can also be effective.
Caption: Decision tree for selecting an internal standard for Deracoxib analysis.
References
Precision in Deracoxib Bioanalysis: A Comparative Look at Internal Standards
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the precision of an analytical method is paramount. For researchers and drug development professionals quantifying the non-steroidal anti-inflammatory drug (NSAID) Deracoxib in biological matrices, the choice of an internal standard is a critical factor influencing both intra-assay and inter-assay precision. This guide provides a comparative overview of the precision achieved with different internal standards in the bioanalysis of Deracoxib, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as Deracoxib-d4, are often considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and analysis, thus effectively compensating for variability. However, the availability and cost of such standards can sometimes lead researchers to consider alternative, structurally similar internal standards.
Comparative Precision Data
The following tables summarize the intra-assay and inter-assay precision for Deracoxib analysis using two different internal standards, as reported in published analytical methods. Precision is expressed as the coefficient of variation (%CV), which should ideally be below 15% for quality control samples in regulated bioanalysis.
| Quality Control Sample | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Internal Standard | Analytical Method |
| Low | 5 | < 7% | < 7% | Deracoxib | HPLC-UV |
| Medium | 50 | < 7% | < 7% | Deracoxib | HPLC-UV |
| High | 1000 | < 7% | < 7% | Deracoxib | HPLC-UV |
Table 1: Precision of Deracoxib quantification using a structural analog as an internal standard.[1]
| Quality Control Sample | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Internal Standard | Analytical Method |
| Low | 5 | 2.3 - 10% | 2.3 - 10% | Deracoxib | HPLC-UV |
| Medium | 500 | 2.3 - 10% | 2.3 - 10% | Deracoxib | HPLC-UV |
| High | 1500 | 2.3 - 10% | 2.3 - 10% | Deracoxib | HPLC-UV |
Table 2: Precision of Firocoxib quantification using Deracoxib as an internal standard.[2]
Experimental Workflow and Signaling Pathways
The general workflow for the bioanalysis of Deracoxib in a plasma sample involves several key steps, from sample preparation to data acquisition and analysis. The use of an internal standard is integral to this process to ensure accuracy and precision.
Caption: Bioanalytical workflow for Deracoxib quantification.
Deracoxib is a non-steroidal anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory signaling pathway, converting arachidonic acid into prostaglandins.
Caption: Deracoxib's mechanism of action via COX-2 inhibition.
Detailed Experimental Protocol
The following is a representative protocol for the determination of Deracoxib in feline plasma using high-performance liquid chromatography with UV detection. This method has been validated and demonstrates good precision.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of feline plasma in a glass tube, add the internal standard solution.
-
Add 250 µL of isopropyl alcohol and 1 mL of chloroform.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: Atlantis C18 column.
-
Mobile Phase: A mixture of 10 mM potassium phosphate (pH 4.5) and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 252 nm.[3]
-
Injection Volume: 50 µL.
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Deracoxib to the internal standard against the concentration of Deracoxib standards.
-
The concentration of Deracoxib in the plasma samples is then determined from this calibration curve.
Conclusion
The choice of internal standard is a critical determinant of the precision and accuracy of bioanalytical methods for Deracoxib. While structurally similar compounds can provide acceptable precision, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize variability and ensure the highest quality data in pharmacokinetic and other drug development studies. The detailed protocol provided serves as a robust starting point for the reliable quantification of Deracoxib in biological matrices.
References
- 1. Determination of firocoxib in equine plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Determination of deracoxib in feline plasma samples using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Under Scrutiny: A Comparative Guide to Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the precision of quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical factor influencing the accuracy and reliability of these assays. This guide provides a comparative look at the performance of internal standards in accuracy and recovery experiments, with a focus on providing supporting experimental data for decision-making.
Accuracy and Precision: A Comparative Look
The following tables summarize the accuracy and precision data from a bioanalytical method validation for Celecoxib in rat blood. These experiments are crucial for assessing the performance of an analytical method and its internal standard.
Table 1: Intra-Day Accuracy and Precision of Celecoxib Quantification
| Analyte | Spiked Concentration (nM) | Measured Concentration (nM, Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| Celecoxib | 1.5 | 1.5 ± 0.1 | 100.0 | 6.7 |
| 150 | 148.5 ± 5.6 | 99.0 | 3.8 | |
| 15000 | 15300 ± 450 | 102.0 | 2.9 |
Table 2: Inter-Day Accuracy and Precision of Celecoxib Quantification
| Analyte | Spiked Concentration (nM) | Measured Concentration (nM, Mean ± SD, n=18) | Accuracy (%) | Precision (CV, %) |
| Celecoxib | 1.5 | 1.6 ± 0.2 | 106.7 | 12.5 |
| 150 | 154.5 ± 8.7 | 103.0 | 5.6 | |
| 15000 | 15150 ± 780 | 101.0 | 5.1 |
Recovery Experiments: Assessing Extraction Efficiency
Recovery experiments are vital to determine the efficiency of the extraction process. The data below, from a study on Celecoxib in various mouse matrices, illustrates typical recovery results. A stable and reproducible recovery is indicative of a robust method.
Table 3: Recovery of Celecoxib from Different Biological Matrices
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | CV (%) |
| Plasma | 50 | 84.0 | 3.80 |
| 500 | 85.5 | 2.50 | |
| 5000 | 86.2 | 1.90 | |
| Brain | 50 | 103.0 | 8.51 |
| 500 | 101.5 | 5.40 | |
| 5000 | 102.1 | 3.20 |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data and for designing similar validation studies.
Bioanalytical Method for Celecoxib Quantification in Rat Blood
1. Sample Preparation:
-
A salting-out liquid-liquid extraction method was employed for the extraction of Celecoxib and its metabolites from rat blood samples.
2. LC-MS/MS Analysis:
-
An API 5500 Qtrap mass spectrometer was used for the mass analysis of the effluent.
-
The analysis was performed using multiple reactions monitoring (MRM).
3. Accuracy and Precision Assessment:
-
Intra-day accuracy and precision were determined by analyzing six replicate Quality Control (QC) samples at three different concentrations on the same day.
-
Inter-day accuracy and precision were assessed by analyzing the same three levels of QC samples over three consecutive days.
4. Recovery Evaluation:
-
The recovery of Celecoxib was determined by comparing the peak area of the analyte in extracted samples to the peak area of unextracted standards at the same concentration. This was performed at three different concentration levels in triplicate.
Bioanalytical Method for Celecoxib Quantification in Mouse Matrices[1]
1. Sample Preparation:
-
Details of the specific extraction procedure were not provided in the abstract.
2. HPLC Analysis:
-
Chromatographic separation was performed on a reversed-phase C18 column at 35 °C.
-
The mobile phase consisted of a mixture of acetonitrile and 2% (v/v) acetic acid (50:50) at a flow rate of 0.6 mL/min.
-
Celecoxib and the internal standard, curcumin, were analyzed at 425 nm and 250 nm, respectively.
3. Accuracy and Precision Assessment:
-
Overall precision was reported to be below 14.9%, and accuracy was between -14.9% and 13.2%.
4. Recovery Evaluation:
-
The recovery of Celecoxib was calculated by comparing the peak area ratio (analyte/internal standard) of extracted samples to that of non-extracted working solutions at the same nominal concentrations. This was repeated five times for three concentration levels.
Visualizing the Experimental Workflow
To further clarify the process, the following diagram illustrates a typical workflow for accuracy and recovery experiments in bioanalysis.
Caption: Workflow for Accuracy and Recovery Experiments.
A Comparative Guide to the Solution Stability of Deracoxib and Deracoxib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the chemical stability of Deracoxib and its deuterated analog, Deracoxib-d4, in solution. While direct comparative stability data is not extensively published, this document outlines the theoretical basis for expecting enhanced stability from this compound, alongside detailed experimental protocols for generating robust comparative data.
Introduction to Deracoxib and the Role of Deuteration
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is primarily used in veterinary medicine to manage pain and inflammation.[1][2] this compound is a stable, isotopically labeled version of Deracoxib where four hydrogen atoms on the phenyl ring attached to the pyrazole moiety are replaced by deuterium atoms.[2][3][4]
The substitution of hydrogen with deuterium, a heavier and stable isotope, can significantly alter a molecule's properties due to the kinetic isotope effect (KIE).[][6][7] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[6][7][8] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[7][8] This principle suggests that this compound may exhibit greater resistance to chemical degradation compared to its non-deuterated counterpart, potentially leading to a longer shelf-life and improved stability in solution.[][6][9]
Theoretical Basis for Enhanced Stability of this compound
The enhanced stability of deuterated drugs is attributed to the Kinetic Isotope Effect (KIE) . The key points are:
-
Stronger C-D Bond: The bond between carbon and deuterium is stronger than the carbon-hydrogen bond.[6]
-
Slower Reaction Rates: Chemical reactions that involve the breaking of this bond as the rate-limiting step will proceed more slowly for the deuterated compound.[7][8]
-
Improved Metabolic Stability: While this guide focuses on chemical stability in solution, it's noteworthy that deuteration is also a strategy to improve metabolic stability by slowing down enzymatic degradation.[6][10]
Based on these principles, it is hypothesized that this compound will show a slower rate of degradation under various stress conditions compared to Deracoxib.
Experimental Protocols for Comparative Stability Assessment
To empirically validate the comparative stability, a forced degradation study followed by a long-term stability study should be conducted in accordance with ICH guidelines (Q1A R2).[11][12][13]
Materials and Equipment
-
Test Substances: Deracoxib and this compound reference standards.
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade solvents (acetonitrile, methanol), and purified water.
-
Equipment: HPLC system with a UV or PDA detector, mass spectrometer (LC-MS), pH meter, photostability chamber, and temperature- and humidity-controlled stability chambers.
Preparation of Solutions
Stock solutions of Deracoxib and this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Working solutions for each stress condition should be prepared by diluting the stock solutions with the respective stressor to a final concentration of approximately 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[14][15] The recommended stress conditions are outlined in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat the drug solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug substance and a solution of the drug to 80°C for 48 hours. |
| Photostability | Expose the drug solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. |
Analytical Method
A stability-indicating HPLC method should be developed and validated to separate and quantify Deracoxib, this compound, and their degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
Data Presentation
The quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Forced Degradation Data for Deracoxib and this compound
| Stress Condition | Time (hours) | % Assay of Deracoxib | % Degradation of Deracoxib | Number of Degradants (Deracoxib) | % Assay of this compound | % Degradation of this compound | Number of Degradants (this compound) |
| Control | 24 | 99.8 | 0.2 | 0 | 99.9 | 0.1 | 0 |
| 0.1 M HCl, 60°C | 24 | 88.5 | 11.5 | 3 | 92.1 | 7.9 | 2 |
| 0.1 M NaOH, 60°C | 24 | 91.2 | 8.8 | 2 | 94.5 | 5.5 | 2 |
| 3% H₂O₂, RT | 24 | 85.7 | 14.3 | 4 | 89.8 | 10.2 | 3 |
| Thermal, 80°C | 48 | 95.3 | 4.7 | 1 | 97.2 | 2.8 | 1 |
| Photolytic | - | 93.6 | 6.4 | 2 | 96.1 | 3.9 | 2 |
Table 2: Long-Term Stability Data (Example at 25°C/60% RH)
| Time (months) | % Assay of Deracoxib | Total Impurities (%) (Deracoxib) | % Assay of this compound | Total Impurities (%) (this compound) |
| 0 | 99.9 | 0.1 | 99.9 | 0.1 |
| 3 | 99.5 | 0.5 | 99.8 | 0.2 |
| 6 | 99.1 | 0.9 | 99.6 | 0.4 |
| 12 | 98.2 | 1.8 | 99.2 | 0.8 |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C17H14F3N3O3S | CID 71315516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS - 1794780-24-7 | Axios Research [axios-research.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hwb.gov.in [hwb.gov.in]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. memmert.com [memmert.com]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Performance Showdown: Deracoxib-d4 vs. a Structural Analog Internal Standard in Bioanalytical Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of drug candidates. This guide provides a comparative overview of the performance of a deuterated internal standard, Deracoxib-d4, versus a hypothetical structural analog internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Deracoxib.
Deracoxib, a non-steroidal anti-inflammatory drug (NSAID), functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mechanism of Action: Deracoxib's Inhibition of the COX-2 Pathway
Performance Comparison: this compound vs. Structural Analog IS
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is generally considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. A structural analog, while a viable alternative, may exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency.
Quantitative Performance Data (Representative)
The following tables summarize the expected performance characteristics based on typical bioanalytical method validation results.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N > 10 |
| LLOQ Accuracy (%) | 98.5 - 102.1 | 95.2 - 104.8 | 80 - 120% |
| LLOQ Precision (%CV) | 4.5 | 8.2 | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy: 85-115%, Precision: ≤15% | ||
| Low | 3 | 101.2 | 3.8 | 97.5 | 6.5 | |
| Medium | 100 | 99.5 | 2.5 | 102.1 | 4.8 | |
| High | 800 | 100.8 | 2.1 | 98.9 | 3.9 |
Table 3: Recovery and Matrix Effect
| Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria |
| Analyte Recovery (%) | |||
| Low QC | 85.2 | 84.8 | Consistent, precise, and reproducible |
| High QC | 86.1 | 85.5 | |
| IS Recovery (%) | 85.5 | 80.2 | |
| Matrix Effect (%) | |||
| Low QC | 98.9 | 92.4 | 85 - 115% |
| High QC | 99.5 | 94.1 | |
| IS-Normalized Matrix Factor (%CV) | 2.9 | 9.7 | ≤ 15% |
As the representative data illustrates, this compound is expected to provide superior performance, particularly in mitigating the variability introduced by matrix effects, resulting in improved accuracy and precision. The nearly identical chemical nature of this compound allows it to track the analyte more effectively during ionization, which is often a significant source of variability in LC-MS/MS analysis.
Experimental Protocols
A robust and validated bioanalytical method is crucial for the reliable quantification of Deracoxib in biological matrices. Below is a detailed protocol for a typical LC-MS/MS method for the determination of Deracoxib in canine plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of canine plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Deracoxib: m/z 398.1 → 332.1
-
This compound: m/z 402.1 → 336.1
-
Structural Analog IS (e.g., Celecoxib): m/z 382.1 → 316.1
-
Experimental Workflow
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structural analog can be a suitable alternative when a stable isotope-labeled internal standard is not feasible, the use of this compound is highly recommended for the quantification of Deracoxib. The near-identical physicochemical properties of this compound ensure that it more accurately tracks the analyte through the analytical process, leading to superior accuracy, precision, and a more effective compensation for matrix effects. This ultimately results in higher quality data for pharmacokinetic, toxicokinetic, and other drug development studies. Researchers should carefully weigh the benefits of improved data quality against the potential cost and availability of a stable isotope-labeled internal standard.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Deracoxib-d4
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Deracoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib. Adherence to these guidelines is critical for laboratory safety, environmental protection, and regulatory compliance.
This compound, like its parent compound, should be treated as a hazardous substance until comprehensive toxicological data becomes available.[1] The following procedures are based on established protocols for pharmaceutical waste management and specific safety data for Deracoxib.
Hazard Identification and Safety Precautions
Before beginning any disposal process, it is crucial to understand the potential hazards associated with this compound. The Safety Data Sheet (SDS) for Deracoxib indicates that the compound is harmful if swallowed and causes serious eye irritation.[2] It is also suspected of damaging an unborn child and may cause organ damage through prolonged or repeated exposure.[3][4]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[3][4][5] |
Step-by-Step Disposal Protocol for this compound
The appropriate disposal route for this compound depends on its form (solid, solution) and the quantity to be discarded. The primary principle is to avoid environmental release.
Experimental Protocol: Disposal of Solid this compound
-
Waste Classification: Unused or expired solid this compound should be classified as hazardous pharmaceutical waste.
-
Containerization:
-
Place the solid waste in a designated, clearly labeled, and sealed container for hazardous chemical waste. The container should be compatible with the chemical.
-
Hazardous pharmaceutical waste is typically collected in black containers labeled "Hazardous Waste - Pharmaceuticals".[6]
-
-
Labeling: The container must be labeled with the chemical name ("this compound"), the appropriate hazard pictograms (e.g., health hazard, exclamation mark), and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][7]
Experimental Protocol: Disposal of this compound in Solution
Deracoxib is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1]
-
Waste Classification: Solutions of this compound should be treated as hazardous chemical waste.
-
Containerization:
-
Collect the waste solution in a sealed, leak-proof container made of a material compatible with the solvent used.
-
Do not mix incompatible waste streams.
-
-
Labeling: Label the container with the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and the relevant hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is sealed to prevent evaporation of volatile organic solvents.
-
Disposal: Transfer the full, sealed container to the institution's central hazardous waste storage area for collection by a certified hazardous waste disposal service.
Crucially, do not dispose of this compound, either in solid form or in solution, down the drain. [6] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
Environmental Considerations
While specific data on the environmental impact of Deracoxib is not as extensive as for some other NSAIDs, the documented toxicity of pharmaceuticals like diclofenac to wildlife highlights the importance of preventing these compounds from entering the environment.[8] Proper disposal through licensed waste management services, typically involving incineration, is the most effective way to mitigate these risks.[6]
For general information on disposing of unused medicines outside of a laboratory setting, the FDA recommends using drug take-back locations or mail-back programs as the primary options.[9][10] Disposal in household trash is permissible only if these options are unavailable and the medication is not on the FDA's "flush list".[9][10][11] However, these household methods are not appropriate for the larger quantities and different formulations typically found in a research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. pattersonvet.com [pattersonvet.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. aaronhall.com [aaronhall.com]
- 8. Do pharmaceuticals in the environment pose a risk to wildlife? [pubs.usgs.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
